Product packaging for 1-(Pyridin-4-ylmethyl)piperazine(Cat. No.:CAS No. 62089-74-1)

1-(Pyridin-4-ylmethyl)piperazine

Cat. No.: B042416
CAS No.: 62089-74-1
M. Wt: 177.25 g/mol
InChI Key: XZYLSJPLCLKCMR-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperazine is a versatile and valuable nitrogen-containing heterocyclic compound widely employed as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a piperazine ring linked to a pyridinylmethyl group, serves as a privileged pharmacophore for constructing molecules with enhanced binding affinity to biological targets. This compound is particularly significant in the development of novel therapeutics, where it is frequently utilized as a key building block for the synthesis of potential kinase inhibitors, CNS-active agents, and various other pharmacologically relevant small molecules. Its bifunctional nature allows for further derivatization at both the piperazine and pyridine nitrogen atoms, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers value this compound for its role in optimizing the physicochemical properties of lead compounds, including solubility and metabolic stability. It is supplied as a high-purity reagent to ensure consistent and reliable results in organic synthesis and biochemical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B042416 1-(Pyridin-4-ylmethyl)piperazine CAS No. 62089-74-1

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYLSJPLCLKCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355605
Record name 1-(pyridin-4-ylmethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62089-74-1
Record name 1-(pyridin-4-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-4-yl)methyl]piperazine
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Foundational & Exploratory

1-(Pyridin-4-ylmethyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine

Abstract

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Its ability to interact with various biological targets has led to its use as a key intermediate in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] This document provides a comprehensive overview of its chemical properties, structure, and its role as a versatile scaffold in research and development.

Chemical Properties and Structure

This compound is a colorless to yellow liquid at room temperature.[1] It is recognized for its utility as a versatile chemical intermediate in the synthesis of more complex molecules.[1]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

IdentifierValueReference
IUPAC Name This compound
Synonyms (4-Pyridylmethyl)piperazine[1]
CAS Number 62089-74-1[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Colorless to yellow liquid[1]
Purity ≥ 98% (GC)[1]
PubChem ID 808715[1]

Applications in Research and Development

The unique structure of this compound, which combines the features of both pyridine and piperazine rings, makes it a valuable scaffold in several areas of research.

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. It is particularly noted for its application in developing drugs that target neurological disorders and for the creation of novel anti-cancer therapies.[1] The piperazine core is a common feature in many bioactive molecules, and the pyridine ring enhances its ability to interact with biological targets.[1]

  • Biochemical Research : In laboratory settings, it is employed as a ligand in receptor binding assays. These studies are critical for understanding the interactions between drugs and their biological receptors, which is a fundamental aspect of drug discovery.[1]

  • Material Science : Beyond pharmaceuticals, this compound is used in the creation of advanced materials, such as specialized polymers and coatings, where its chemical structure can impart desirable properties.[1]

  • Coordination Chemistry : The nitrogen atoms in the piperazine and pyridine rings allow the molecule to form stable complexes with metal ions, opening up applications in catalysis.[1]

Logical Workflow for Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or vary between laboratories, a general logical workflow can be outlined. The synthesis of such piperazine derivatives typically involves the reaction of a piperazine with a suitable pyridine-containing electrophile, followed by purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: - Piperazine - 4-(Chloromethyl)pyridine Reaction Reaction (e.g., Nucleophilic Substitution) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Work-up & Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Final Pure this compound Chromatography->Final

Caption: General workflow for synthesis and purification.

Role as a Versatile Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[2] this compound acts as a versatile starting point for creating a diverse library of compounds through modification at the secondary amine of the piperazine ring. This allows for the exploration of structure-activity relationships to optimize drug candidates for various biological targets.

G cluster_derivatives Chemical Modification (Derivatization) cluster_targets Therapeutic Targets Scaffold This compound (Core Scaffold) Deriv1 Derivative A Scaffold->Deriv1 R-group addition Deriv2 Derivative B Scaffold->Deriv2 R-group addition Deriv3 Derivative C Scaffold->Deriv3 R-group addition Target1 CNS Receptors Deriv1->Target1 Target2 Kinase Inhibitors Deriv2->Target2 Target3 Other Enzymes Deriv3->Target3

Caption: Role as a scaffold in developing therapeutic agents.

Conclusion

This compound is a compound of significant interest to researchers in drug development and materials science. Its chemical structure provides a versatile platform for the synthesis of novel molecules with a wide range of potential applications. The dual presence of the pyridine and piperazine moieties imparts unique properties that continue to be exploited in the quest for new and improved therapeutic agents and advanced materials.

References

Physicochemical Characteristics of (4-Pyridylmethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical characteristics of (4-Pyridylmethyl)piperazine, a versatile building block in pharmaceutical and agrochemical research. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical properties, alongside standardized protocols for their experimental determination.

Core Physicochemical Data

(4-Pyridylmethyl)piperazine, also known as 1-(pyridin-4-ylmethyl)piperazine, is a derivative of piperazine featuring a pyridylmethyl substituent. Its chemical structure influences its properties, making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: General and Physical Properties of (4-Pyridylmethyl)piperazine

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number 62089-74-1
Appearance Colorless to yellow liquid
Boiling Point 68°C @ 0.15 mmHg

Table 2: Physicochemical Parameters of (4-Pyridylmethyl)piperazine

ParameterValueNotes
pKa 9.01 ± 0.10Predicted value
logP Data not available-
Aqueous Solubility Data not availableQualitatively described as slightly soluble in chloroform and methanol

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug discovery and development. The following section details standardized methodologies for the key parameters outlined above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial measure of the extent of ionization of a compound at a given pH. Potentiometric titration is a highly precise technique for its determination.

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Dissolve an accurately weighed quantity of (4-Pyridylmethyl)piperazine in a suitable solvent to achieve a concentration of approximately 1 mM. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) solution.

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen gas to displace dissolved carbon dioxide and create an inert environment.

  • Titration Process: For a basic compound like (4-Pyridylmethyl)piperazine, first acidify the solution to a pH of approximately 1.8-2.0 using a standardized 0.1 M hydrochloric acid (HCl) solution.

  • Begin the titration by adding small, incremental volumes of a standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Data Collection: Record the pH value after each addition of the titrant, allowing the solution to equilibrate. Continue the titration until the pH reaches a stable value around 12-12.5.

  • Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection point(s) of the curve correspond to the equivalence point(s), and the pH at the half-equivalence point(s) represents the pKa value(s).

  • Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and report the average pKa with the standard deviation.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for its experimental determination.

Methodology:

  • Phase Saturation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake the mixture vigorously for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of (4-Pyridylmethyl)piperazine in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The total amount of the compound should not exceed its solubility limit in either phase.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (typically 2 to 24 hours) to allow for complete partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using a shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid (4-Pyridylmethyl)piperazine to a vial containing a known volume of an aqueous buffer (e.g., pH 7.4). Using an excess of the solid material is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker. The agitation should be sufficient to keep the solid suspended without creating a vortex.

  • Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw samples from the vial. This is done to ensure that equilibrium has been reached, which is confirmed when consecutive measurements show no significant change in concentration.

  • Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: The final equilibrium solubility is reported in units such as mg/mL or µM. The pH of the solution should also be measured and reported at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like (4-Pyridylmethyl)piperazine.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of (4-Pyridylmethyl)piperazine purification Purification (e.g., Chromatography) synthesis->purification confirmation Structural Confirmation (NMR, MS) purification->confirmation pka pKa Determination (Potentiometric Titration) confirmation->pka logp logP Determination (Shake-Flask Method) confirmation->logp solubility Aqueous Solubility (Equilibrium Method) confirmation->solubility melting_point Physical State & B.P. (Capillary Method) confirmation->melting_point analysis Data Compilation & Analysis pka->analysis logp->analysis solubility->analysis melting_point->analysis report Technical Report & Whitepaper analysis->report

Caption: Workflow for Physicochemical Profiling.

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine (CAS Number 62089-74-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-4-ylmethyl)piperazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and biological relevance, offering a valuable resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature. Its core structure features a piperazine ring linked to a pyridine ring via a methylene bridge. This unique combination of a saturated amine heterocycle and an aromatic nitrogen-containing ring imparts a range of chemical properties that make it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 62089-74-1[1]
Molecular Formula C₁₀H₁₅N₃[1][2]
Molecular Weight 177.25 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Synonyms (4-Pyridylmethyl)piperazine, N-(Pyridin-4-ylmethyl)piperazine[1][2]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the N-alkylation of piperazine.

Experimental Protocol: N-Alkylation of Piperazine with 4-(Chloromethyl)pyridine

This method represents a common and direct approach to the synthesis of this compound.

Reaction Scheme:

Synthesis_of_this compound Piperazine Piperazine Product This compound Piperazine->Product 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine->Product Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., CH₃CN, DMF) Base->Product

A representative synthetic scheme for this compound.

Materials:

  • Piperazine

  • 4-(Chloromethyl)pyridine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of an excess of piperazine in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine.

  • Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its structural components and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene bridge, and the piperazine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons would likely appear as a singlet around δ 3.5 ppm. The piperazine protons would be observed as multiplets in the upfield region (typically δ 2.4-2.9 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine ring (in the range of δ 120-150 ppm), the methylene bridge (around δ 60-65 ppm), and the piperazine ring (around δ 45-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for C-H stretching of the aromatic pyridine ring and the aliphatic piperazine and methylene groups. C=N and C=C stretching vibrations from the pyridine ring would also be present. The N-H stretching of the secondary amine in the piperazine ring would appear as a broad band in the region of 3200-3500 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 177. The fragmentation pattern would likely involve cleavage of the C-N bonds of the piperazine ring and the bond between the methylene group and the piperazine ring. A common fragment would be the pyridin-4-ylmethyl cation at m/z 92. Studies on similar pyridine-piperazine-containing ligands have shown that fragmentation pathways are influenced by the metal ion in complexed forms.[3] General fragmentation patterns for piperazine analogues often involve cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[4][5]

Biological Activity and Applications

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural motifs, the piperazine and pyridine rings, are prevalent in many pharmaceuticals.

Role in Drug Discovery
  • Neuropharmacology: The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS). This compound serves as a building block for molecules that may modulate neurotransmitter systems.[1]

  • Oncology: It is utilized in the development of potential anti-cancer agents, where the synthesized compounds may act as inhibitors of tumor growth.[1]

  • Ligand for Receptor Binding Assays: Due to its ability to interact with biological targets, it is employed as a ligand in receptor binding assays to help elucidate drug-receptor interactions.[1]

While specific signaling pathways for this compound are not detailed in the available literature, the broader class of piperazine-containing compounds has been shown to interact with various receptors and enzymes. For instance, some piperazine derivatives exhibit affinity for serotonin and dopamine receptors.[4]

Drug_Development_Workflow A This compound (Starting Material) B Chemical Synthesis & Modification A->B C Library of Novel Piperazine Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H

A generalized workflow for drug development utilizing this compound.
Other Applications

  • Materials Science: The compound is used in the creation of advanced materials such as polymers and coatings.[1]

  • Agrochemicals: It finds application in the development of pesticides and herbicides.[1]

  • Catalysis and Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a diverse range of functional molecules. While there is a need for more publicly available, detailed experimental data on its physicochemical and spectroscopic properties, the existing information highlights its importance in pharmaceutical and materials science research. This guide serves as a foundational resource for scientists and researchers, providing a summary of the current knowledge and potential applications of this valuable chemical entity.

References

The Multifaceted Biological Activities of 1-(Pyridin-4-ylmethyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its unique combination of a pyridine ring and a piperazine moiety allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antipsychotic, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the epidermal growth factor receptor (EGFR) pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound and related piperazine derivatives, with data presented as half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

Compound IDDerivative ClassCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
C-5 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamideA-549Human Lung Carcinoma21.22[1]
C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamideHCT-116Colon Cancer11.33[1]
C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanoneMIAPaCa-2Pancreatic Cancer<1[1]
Compound 23 Vindoline-piperazine conjugateMDA-MB-468Breast Cancer1.00 (GI50)[2]
Compound 25 Vindoline-piperazine conjugateHOP-92Non-small Cell Lung Cancer1.35 (GI50)[2]
Compound 7g 1-(3-chlorophenyl)piperazin-2-one derivativeHT-29Colon Cancer<2[3]
Compound 7g 1-(3-chlorophenyl)piperazin-2-one derivativeA549Lung Cancer<2[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A-549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the piperazine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4][5][6]

G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some piperazine derivatives act as EGFR inhibitors, blocking these downstream signals and thereby inhibiting cancer progression.[7][8][9]

G EGFR Signaling Pathway and Inhibition by Piperazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Piperazine Piperazine Derivative Piperazine->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

Antipsychotic Activity

The piperazine nucleus is a cornerstone in the development of antipsychotic drugs, particularly those targeting dopamine and serotonin receptors. This compound derivatives have been investigated for their potential to modulate these neurotransmitter systems, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Quantitative Data: Receptor Binding Affinity

The affinity of a compound for a specific receptor is quantified by its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity. The following table presents the Ki values for selected piperazine derivatives at key dopamine and serotonin receptors.

Compound IDDerivative ClassD₂ Receptor (Ki, nM)5-HT₁ₐ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)Reference
Compound 2 Indazole-piperazine19.846.9280[10]
Compound 12 Indazole-piperazine7.0512.4217[10]
Risperidone Standard3.24.10.2[4]
Aripiprazole Standard0.81.23.5[4]
Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes expressing human dopamine D₂ receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]Spiperone

  • Non-specific binding agent: (+)-Butaclamol (10 µM)

  • Test compounds (this compound derivatives)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]Spiperone at a final concentration around its Kd), and serial dilutions of the test compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of (+)-butaclamol.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[11][12][13]

G Experimental Workflow for Receptor Binding Assay cluster_setup Assay Setup cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prepare_reagents Prepare Radioligand, Test Compounds, Membranes add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate incubation Incubate at Room Temperature add_to_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting calculate_ki Calculate Ki Value scintillation_counting->calculate_ki

Workflow for a competitive radioligand binding assay.
Signaling Pathways: Dopamine and Serotonin Receptors

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism of action for many antipsychotic drugs.[4][14][15]

Serotonin 5-HT₁ₐ receptors are also GPCRs coupled to Gαi/o proteins. Similar to D₂ receptors, their activation inhibits adenylyl cyclase and reduces cAMP levels. Additionally, 5-HT₁ₐ receptor activation can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[5][7][9]

G Dopamine D2 and Serotonin 5-HT1A Receptor Signaling cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_alpha_i_d2 Gαi/o D2R->G_alpha_i_d2 AC_d2 Adenylyl Cyclase G_alpha_i_d2->AC_d2 cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR G_alpha_i_5ht1a Gαi/o HT1AR->G_alpha_i_5ht1a GIRK GIRK Channel HT1AR->GIRK Activates AC_5ht1a Adenylyl Cyclase G_alpha_i_5ht1a->AC_5ht1a cAMP_5ht1a ↓ cAMP AC_5ht1a->cAMP_5ht1a Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Simplified signaling of D2 and 5-HT1A receptors.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Piperazine derivatives, including those with the this compound core, have been explored for their antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 4 N,N′-bis(1,3,4-thiadiazole)-piperazineS. aureus16[16]
Compound 6c N,N′-bis(1,3,4-thiadiazole)-piperazineS. aureus16[16]
Compound 6d N,N′-bis(1,3,4-thiadiazole)-piperazineB. subtilis16[16]
Compound 7b N,N′-bis(1,3,4-thiadiazole)-piperazineB. subtilis16[16]
Compound 6c N,N′-bis(1,3,4-thiadiazole)-piperazineE. coli8[16]
Compound 4b Pyrimidine-piperazineS. aureus40[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (this compound derivatives)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.[18][19][20]

G Experimental Workflow for MIC Assay (Broth Microdilution) cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Compounds in 96-well Plate inoculate_wells Inoculate Wells compound_dilution->inoculate_wells inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_wells incubation Incubate for 16-24h inoculate_wells->incubation read_results Visually Inspect for Growth or Read Optical Density incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the broth microdilution MIC assay.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key insights from various studies include:

  • Anticancer Activity: The nature and position of substituents on the terminal aromatic rings significantly influence cytotoxicity. For instance, in some series, electron-withdrawing groups or bulky substituents have been shown to enhance anticancer activity. The linker between the piperazine and other moieties also plays a critical role in determining potency.[21][22]

  • Antipsychotic Activity: For dopamine and serotonin receptor affinity, modifications on the phenyl ring attached to the piperazine are critical. Substitutions at the ortho position of this phenyl ring have been shown to be favorable for D₂ receptor binding. The length and nature of the linker connecting the piperazine to another pharmacophore also modulate the affinity and selectivity for different receptor subtypes.[6]

Conclusion

The this compound scaffold continues to be a highly valuable template in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with promising leads in the fields of oncology, neuropharmacology, and infectious diseases. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel therapeutic agents based on this versatile chemical framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective drug candidates in the future.

References

Potential Mechanism of Action of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While the molecule itself is primarily considered a synthetic intermediate, the consistent appearance of this moiety in drugs with diverse therapeutic applications suggests that it contributes significantly to their biological activity. This technical guide explores the potential mechanisms of action of the this compound core by examining the pharmacological profiles of its derivatives. The evidence strongly indicates that this scaffold is a privileged structure for interacting with key targets in neuropsychopharmacology and infectious diseases.

This document provides a comprehensive overview of the molecular targets, associated signaling pathways, and quantitative pharmacological data for representative compounds. Detailed experimental protocols for key assays are also included to facilitate further research and drug development efforts centered on this promising chemical entity.

Neuropsychopharmacological Applications: Targeting Serotonin and Dopamine Systems

The this compound scaffold is a prominent feature in several centrally acting drugs, where it often plays a key role in binding to serotonin (5-HT) and dopamine (D) receptors. The nitrogen atoms of the piperazine ring and the pyridine moiety are thought to be critical for these interactions. Below, we examine the mechanisms of action of three notable drugs that incorporate a related pyridinylpiperazine core: Vortioxetine, Buspirone, and Clozapine.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily centered on the modulation of serotonergic neurotransmission.

Quantitative Data: Receptor Binding and Functional Activity of Vortioxetine

TargetActionBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
Serotonin Transporter (SERT)Inhibition1.6[1][2]5.4 (IC50)[1][3]
5-HT1A ReceptorAgonist15[2]120-450 (EC50)[3]
5-HT1B ReceptorPartial Agonist33[2]120-450 (EC50)[3]
5-HT1D ReceptorAntagonist54[2]120-450 (IC50)[3]
5-HT3 ReceptorAntagonist3.7[2]12 (IC50)[3]
5-HT7 ReceptorAntagonist19[2]120-450 (IC50)[3]

Signaling Pathways

Vortioxetine's engagement of multiple 5-HT receptors leads to the modulation of several downstream signaling cascades. Notably, its activity has been linked to the activation of the mTORC1 signaling pathway and the BDNF/TrkB pathway, both of which are crucial for neuronal plasticity and antidepressant effects.[4][5]

Vortioxetine_Signaling Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism PI3K PI3K HT1A->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Neuronal_Plasticity Neuronal Plasticity Antidepressant Effects mTORC1->Neuronal_Plasticity BDNF BDNF TrkB TrkB BDNF->TrkB TrkB->PI3K TrkB->Neuronal_Plasticity

Vortioxetine Signaling Cascade

Buspirone: An Anxiolytic with Serotonergic and Dopaminergic Actions

Buspirone is an anxiolytic agent that primarily interacts with serotonin 5-HT1A and dopamine D2 receptors.[6][7][8]

Quantitative Data: Receptor Binding Affinity of Buspirone

TargetActionBinding Affinity (Ki, nM)
5-HT1A ReceptorPartial Agonist4 - 78[3]
Dopamine D2 ReceptorAntagonist484[3]
Dopamine D3 ReceptorAntagonist98[3]
Dopamine D4 ReceptorAntagonist29.2[3]

Signaling Pathways

Buspirone's partial agonism at 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Its antagonism at presynaptic D2 autoreceptors can increase dopamine release.[9]

Buspirone_Signaling Buspirone Buspirone HT1A_pre Presynaptic 5-HT1A Receptor Buspirone->HT1A_pre Agonism HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->HT1A_post Partial Agonism D2_auto D2 Autoreceptor Buspirone->D2_auto Antagonism Adenylyl_Cyclase Adenylyl Cyclase HT1A_post->Adenylyl_Cyclase Inhibition Dopamine_Release ↑ Dopamine Release D2_auto->Dopamine_Release cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect Dopamine_Release->Anxiolytic_Effect

Buspirone Signaling Pathway

Clozapine: An Atypical Antipsychotic with a Broad Receptor Profile

Clozapine is an atypical antipsychotic effective in treatment-resistant schizophrenia. It exhibits a complex pharmacology, binding to a wide range of neurotransmitter receptors.[10][11]

Quantitative Data: Receptor Binding Affinity of Clozapine

TargetActionBinding Affinity (Ki, nM)
Dopamine D2 ReceptorAntagonist160[12]
Dopamine D4 ReceptorAntagonist24[12]
5-HT2A ReceptorAntagonist5.4[12]
5-HT2C ReceptorAntagonist9.4[12]
5-HT6 ReceptorAntagonist4[12]
Adrenergic α1A ReceptorAntagonist1.6[12]
Muscarinic M1 ReceptorAntagonist6.2[12]
Histamine H1 ReceptorAntagonist1.1[12]

Signaling Pathways

Clozapine's therapeutic effects are thought to be mediated by its combined antagonism of D2 and 5-HT2A receptors.[13] It also influences several intracellular signaling cascades, including the Akt/GSK-3β and MEK/ERK pathways.[14]

Clozapine_Signaling Clozapine Clozapine D2R D2 Receptor Clozapine->D2R Antagonism HT2A 5-HT2A Receptor Clozapine->HT2A Antagonism Akt Akt Clozapine->Akt Activation MEK MEK Clozapine->MEK Activation Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect HT2A->Antipsychotic_Effect GSK3b GSK-3β Akt->GSK3b Inhibition GSK3b->Antipsychotic_Effect ERK ERK MEK->ERK ERK->Antipsychotic_Effect

Clozapine Downstream Signaling

Anti-Infective Applications: Inhibition of Leishmania CYP51

Derivatives of this compound have demonstrated potent activity against Leishmania species, protozoan parasites responsible for leishmaniasis. The primary mechanism of action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of these organisms.

Quantitative Data: Anti-Leishmanial Activity of this compound Derivatives

CompoundTargetActivity (IC50, µM)
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamideL. donovani CYP51< 1
N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideL. donovani CYP510.16
N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideL. donovani promastigote growth1.4

Signaling Pathway

The inhibition of CYP51 disrupts the synthesis of ergosterol, a vital component of the parasite's cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately, cell death.

CYP51_Inhibition Compound This compound Derivative CYP51 Leishmania CYP51 Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Parasite_Death Parasite Death Membrane_Disruption->Parasite_Death

CYP51 Inhibition Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • [³H]8-OH-DPAT (radioligand)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]8-OH-DPAT.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for Phosphorylated ERK1/2

This protocol details the detection of phosphorylated ERK1/2 in cell lysates following treatment with a test compound.

Materials:

  • Cell culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imager

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations and for different time points.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imager.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Protocol 3: Leishmania Promastigote Growth Inhibition Assay

This assay determines the effect of a test compound on the proliferation of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Culture medium (e.g., M199 medium supplemented with 10% fetal bovine serum)

  • Test compound

  • 96-well microplates

  • Resazurin solution

  • Plate reader

Procedure:

  • Adjust the concentration of Leishmania promastigotes to 1 x 10⁶ cells/mL in fresh culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include a vehicle control and a positive control (e.g., Amphotericin B).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable pharmacophore with demonstrated potential for the development of novel therapeutics. Its derivatives have shown significant activity in the central nervous system, primarily through the modulation of serotonergic and dopaminergic pathways, and as potent anti-infective agents via the inhibition of parasitic enzymes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise structure-activity relationships that govern the interaction of these compounds with their biological targets to enable the design of next-generation drugs with improved efficacy and safety profiles.

References

Spectroscopic and Synthetic Profile of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(Pyridin-4-ylmethyl)piperazine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible raw spectral data, this document focuses on presenting a foundational understanding through available data and outlining the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 62089-74-1 Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5d2HPyridine H-2, H-6
~7.3d2HPyridine H-3, H-5
~3.5s2HPyridinyl-CH₂-Piperazine
~2.9t4HPiperazine N-CH₂ (distal)
~2.4t4HPiperazine N-CH₂ (proximal)
~1.9 (variable)br s1HPiperazine N-H

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~150.0Pyridine C-2, C-6
~148.0Pyridine C-4
~124.0Pyridine C-3, C-5
~62.0Pyridinyl-CH₂-Piperazine
~54.0Piperazine C (proximal to CH₂)
~46.0Piperazine C (distal, with NH)

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3500N-H stretch (Piperazine)
3000 - 3100C-H stretch (Aromatic, Pyridine)
2800 - 3000C-H stretch (Aliphatic, Piperazine, CH₂)
~1600, ~1500C=C and C=N stretch (Pyridine ring)
1400 - 1450C-H bend (Aliphatic)
1100 - 1300C-N stretch
Table 4: Mass Spectrometry Data
m/z ValueIon Assignment
177.13[M]⁺ (Molecular Ion)
178.14[M+H]⁺ (Protonated Molecule)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width (0-200 ppm) is used. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the ion source. For ESI, the solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) H1_Acquisition ¹H NMR Data Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition Sample_Prep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: Detailed workflow for NMR spectroscopic analysis.

Navigating the Physicochemical Landscape of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and stability characteristics of 1-(Pyridin-4-ylmethyl)piperazine, a versatile building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's physicochemical properties, detailed experimental protocols for its analysis, and a framework for future investigation.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from related piperazine derivatives and established scientific principles to predict its behavior. Furthermore, it provides robust, detailed methodologies for determining its solubility and stability profiles, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

This compound's structure, featuring a pyridine ring and a piperazine moiety, suggests it possesses a degree of aqueous solubility.[1] Piperazine itself is freely soluble in water, a characteristic that may be imparted to its derivatives.[2][3][4] Similarly, related compounds like 1-methyl-4-(piperidin-4-yl)-piperazine and 1-(4-Pyridyl)piperazine are also reported to be soluble in water.[5][6] The presence of nitrogen atoms in both rings allows for hydrogen bonding with protic solvents. The predicted solubility profile is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe nitrogen atoms in the pyridine and piperazine rings can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.[3]
Polar Aprotic DMSO, Acetonitrile, DMFModerate to HighFavorable dipole-dipole interactions are expected to contribute to solubility.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Quantitative Solubility Data

Currently, there is a lack of specific, publicly available quantitative solubility data for this compound. The following tables are provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

Table 2: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method Used
2.025Data Not Available
7.425Data Not Available
9.025Data Not Available
2.037Data Not Available
7.437Data Not Available
9.037Data Not Available

Table 3: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Data Not Available
Ethanol25Data Not Available
Acetonitrile25Data Not Available
DMSO25Data Not Available
Toluene25Data Not Available
Hexane25Data Not Available

Stability Profile

The stability of piperazine derivatives can be influenced by factors such as pH, temperature, light, and oxidizing agents. For instance, 1-(4-Pyridyl)piperazine is known to be air-sensitive, suggesting a susceptibility to oxidation.[6] A thorough understanding of a compound's stability is critical for its proper handling, storage, and formulation.

Table 4: Stability of this compound under Stress Conditions

ConditionReagent/ParametersObservation/Degradation (%)
Acidic Hydrolysis 0.1 N HCl, 60°C, 24hData Not Available
Basic Hydrolysis 0.1 N NaOH, 60°C, 24hData Not Available
Oxidative Degradation 3% H₂O₂, RT, 24hData Not Available
Thermal Degradation 80°C, 48h (Solid State)Data Not Available
Photostability ICH Q1B conditions (UV/Vis light exposure)Data Not Available

Experimental Protocols

To empower researchers in generating robust and reliable data, this section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound at equilibrium.[7][8]

Protocol:

  • Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline at pH 7.4) or organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Settle or centrifuge C->D E Collect supernatant D->E F Dilute sample E->F G HPLC-UV analysis F->G H Calculate solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.[9][10][11][12]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add a specific volume of aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.

Diagram 2: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Prepare DMSO stock solution B Serial dilution in plate A->B C Add aqueous buffer B->C D Incubate at constant T (1-2h) C->D E Measure turbidity (Nephelometry) D->E F Determine precipitation point E->F G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis F Stability-Indicating HPLC Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Quantify Degradation F->G H Identify Degradants (LC-MS) G->H If significant degradation Compound This compound Compound->A Compound->B Compound->C Compound->D Compound->E

References

The Versatile Scaffold: A Technical Guide to Discovering Novel Bioactive Molecules Using 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Central to this pursuit is the identification and optimization of molecular scaffolds that offer both synthetic accessibility and diverse biological activity. 1-(Pyridin-4-ylmethyl)piperazine has emerged as a privileged starting material in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its unique structure, combining the hydrogen bond accepting and aromatic features of the pyridine ring with the flexible and readily derivatizable piperazine moiety, has enabled the development of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.

This in-depth technical guide provides a comprehensive overview of the use of this compound in the discovery of novel bioactive molecules. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to empower researchers in their drug discovery efforts.

Quantitative Data Summary: Bioactivity of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized from or structurally related to this compound, providing a clear comparison of their potencies.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugatesVindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugatesVindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung cancer)1.35
Phenylpiperazine DerivativesCompound 3p (a phenylpiperazine derivative)A549 (Lung Cancer)nanomolar range[1]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesCompound 1EGFR0.0148[2]
Piperazine incorporated phenyl benzamideCompound A-11A-549 (Lung Cancer)5.71
Piperazine incorporated phenyl benzamideCompound A-11HCT-116 (Colon Cancer)4.26

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrimidine incorporated piperazinesCompound 4bStaphylococcus aureus40[3]
Pyrimidine incorporated piperazinesCompound 4dBacillus subtilis40[3]
Pyrimidine incorporated piperazinesCompound 5aEscherichia coli40[3]
Pyrimidine incorporated piperazinesCompound 5bSalmonella paratyphi-A40[3]
Pyrimidine incorporated piperazinesCompound 4aAspergillus niger40[3]
Pyrimidine incorporated piperazinesCompound 5eCandida albicans40[3]
N-aryl piperazine derivativesCiprofloxacin derivativeGram-positive bacteria1-5[4]

Table 3: Neuropharmacological Activity of Piperazine Derivatives

Compound ClassReceptor TargetActivityKi (nM)Reference
Indazole-piperazine derivativesDopamine D2AntagonistVaries[5]
Indazole-piperazine derivativesSerotonin 5-HT1AAgonist/AntagonistVaries[5]
Indazole-piperazine derivativesSerotonin 5-HT2AAntagonistVaries[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or 28-35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 of a compound against a specific kinase.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase enzyme, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate onto the substrate using a suitable detection method (e.g., filter binding assay and scintillation counting).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Binding Reaction: In a microplate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their biological evaluation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Dopamine_Serotonin_Receptor_Signaling Ligand_D2 Dopamine Receptor_D2 Dopamine D2 Receptor Ligand_D2->Receptor_D2 Ligand_5HT1A Serotonin Receptor_5HT1A Serotonin 5-HT1A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_i Gi/o Receptor_D2->G_protein_i Activation Receptor_5HT1A->G_protein_i Activation AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB) PKA->Downstream Phosphorylation Inhibitor Piperazine Derivative (Antagonist/Agonist) Inhibitor->Receptor_D2 Modulation Inhibitor->Receptor_5HT1A Modulation

Caption: Dopamine and Serotonin Receptor Signaling.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Design Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Receptor Binding) Lead_Opt->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow.

References

The Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperazine Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anti-cancer potential of piperazine derivatives, as there is limited specific research available on 1-(Pyridin-4-ylmethyl)piperazine itself. The data and experimental protocols presented herein are based on studies of structurally related piperazine compounds and are intended to provide a foundational understanding for research and development in this area.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several anti-cancer agents. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have made it a focal point in the design of novel therapeutics. This guide provides a comprehensive overview of the anti-cancer activities of piperazine derivatives, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation.

Quantitative Anti-Cancer Activity of Piperazine Derivatives

The anti-proliferative activity of various piperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several distinct piperazine derivatives, showcasing their efficacy across different cancer types.

Compound ClassDerivativeCancer Cell LineCancer TypeIC50 (µM)
Thiazolinylphenyl-piperazines Not SpecifiedLNCaPProstate Cancer3.67[1]
Benzothiazole-based piperazines Compound 1aHCT-116Colorectal Carcinoma4.8
Compound 1dHUH-7Hepatocellular Carcinoma3.1
Compound 1dMCF-7Breast Cancer9.2
Compound 2aHCT-116Colorectal Carcinoma4.5
Vindoline-piperazine conjugates Compound 3HeLaCervical Cancer9.36[2]
Dimer (4)SiHaCervical Cancer2.85[2]
Compound 20CHO (non-tumor)-2.54[2]
Compound 23MDA-MB-468Breast Cancer1.00[2]
Compound 23CHO (non-tumor)-10.8[2]
Compound 25HOP-92Non-small cell lung cancer1.35[2]
Compound 25CHO (non-tumor)-6.64[2]
Phthalazine-piperazine-pyrazole conjugates Conjugate 26MCF-7Breast Cancer0.96
Conjugate 26A549Lung Cancer1.40
Conjugate 26DU-145Prostate Cancer2.16
Quinoxalinyl–piperazine derivatives Compound 30VariousBreast, skin, pancreas, cervixNot specified, inhibits growth[3]
Piperazine-linked pyrimidines Compound 3aMCF-7Breast Cancer9.17[4][5]
Compound 5bMCF-7Breast Cancer6.29[4][5]

Key Signaling Pathways Targeted by Piperazine Derivatives

Piperazine derivatives exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt and NF-κB signaling cascades, which are critical for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Several piperazine-containing compounds have been developed as inhibitors of this pathway.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperazine Piperazine Derivatives Piperazine->PI3K inhibit PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[8] Its constitutive activation is linked to the development and progression of many cancers by promoting cell proliferation and preventing apoptosis.[4][8] Piperazine derivatives have been shown to inhibit NF-κB signaling, thereby reducing cancer cell viability.[4]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activate IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Piperazine Piperazine Derivatives Piperazine->IKK inhibit Cytoplasm Cytoplasm

Caption: The NF-κB signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocols

The evaluation of the anti-cancer activity of novel compounds relies on standardized and reproducible experimental protocols. The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general framework for determining the cytotoxic effects of piperazine derivatives on cancer cell lines.[9][10]

Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with piperazine derivatives.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Piperazine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The systematic evaluation of a novel piperazine derivative for its anti-cancer potential typically follows a structured workflow.

Experimental_Workflow Compound Piperazine Derivative Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A general experimental workflow for the preclinical development of piperazine-based anti-cancer agents.

Clinical Translation

While specific clinical trial data for this compound is not available, numerous piperazine-containing compounds have entered clinical trials for various cancer indications. The development of these molecules underscores the therapeutic potential of the piperazine scaffold. For instance, some piperazine derivatives are being investigated as single agents or in combination therapies for solid tumors. The successful translation of these compounds from preclinical research to clinical application provides a strong rationale for the continued investigation of novel piperazine derivatives as anti-cancer agents. Researchers can explore clinical trial databases for ongoing studies involving piperazine-based drugs to gain insights into their clinical development and potential applications.

References

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies performed on 1-(Pyridin-4-ylmethyl)piperazine, a versatile heterocyclic compound with significant potential in pharmaceutical research. This document synthesizes findings from quantum chemical calculations and spectroscopic analyses to elucidate the molecule's structural, electronic, and reactive properties. While specific molecular docking and dynamics simulation studies on this exact molecule are not extensively available in public literature, this guide also presents generalized yet detailed protocols for these computational methods as they would be applied to this compound, drawing from established methodologies for analogous piperazine derivatives.

Molecular Structure and Spectroscopic Analysis

The structural integrity and vibrational modes of this compound have been meticulously investigated using a combination of experimental spectroscopy and computational methods.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are pivotal in identifying the functional groups and vibrational characteristics of a molecule. For this compound, these experimental techniques provide a detailed fingerprint of its molecular structure.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

A standard protocol for acquiring the vibrational spectra of this compound is as follows:

  • Sample Preparation: For FT-IR analysis, a small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For FT-Raman, the sample is typically placed in a glass capillary tube.

  • Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared (NIR) laser source, for example, a Nd:YAG laser at 1064 nm, to minimize fluorescence.

  • Data Acquisition: Multiple scans are collected and averaged to improve the signal-to-noise ratio. The resulting spectra are then baseline-corrected and analyzed.

The experimental vibrational frequencies are then compared with theoretical calculations to provide a complete assignment of the vibrational modes.

Computational Vibrational Analysis

Density Functional Theory (DFT) calculations are employed to compute the theoretical vibrational frequencies, which aid in the precise assignment of the experimental spectra.

Computational Protocol: Vibrational Frequency Calculation

  • Geometry Optimization: The molecular structure of this compound is optimized to its ground state geometry using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies.

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to the computed frequencies to improve their agreement with the experimental data.

  • Potential Energy Distribution (PED) Analysis: A PED analysis is conducted to determine the contribution of each internal coordinate to the normal modes of vibration, allowing for a detailed and unambiguous assignment of the spectral bands.

Table 1: Selected Experimental and Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch329232913290
C-H Stretch (Aromatic)302830303035
C-H Stretch (Aliphatic)2938, 28252940, 28282945, 2830
C=N Stretch (Pyridine)160116031600
C-N Stretch129012921295
Ring Breathing (Pyridine)995998997

Note: The data presented is a representative summary based on the study by Mary et al. (2014)[1].

experimental_workflow cluster_exp Experimental Spectroscopy cluster_comp Computational Analysis cluster_analysis Data Correlation and Assignment Sample This compound Sample FTIR_Setup FT-IR Spectrometer (KBr Pellet) Sample->FTIR_Setup FTRaman_Setup FT-Raman Spectrometer (Capillary Tube) Sample->FTRaman_Setup FTIR_Spectrum FT-IR Spectrum FTIR_Setup->FTIR_Spectrum FTRaman_Spectrum FT-Raman Spectrum FTRaman_Setup->FTRaman_Spectrum Comparison Comparison of Experimental and Theoretical Spectra FTIR_Spectrum->Comparison FTRaman_Spectrum->Comparison DFT_Opt DFT Geometry Optimization Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Scaled_Freq Scaled Vibrational Frequencies Freq_Calc->Scaled_Freq PED_Analysis PED Analysis Freq_Calc->PED_Analysis Scaled_Freq->Comparison Assignment Vibrational Mode Assignment PED_Analysis->Assignment Comparison->Assignment quantum_chemical_workflow cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Derived Insights Optimized_Geometry Optimized Molecular Geometry Wavefunction Wavefunction Generation Optimized_Geometry->Wavefunction FMO FMO Analysis (HOMO, LUMO, Gap) Wavefunction->FMO NBO NBO Analysis (Charge Transfer) Wavefunction->NBO NLO NLO Calculation (First Hyperpolarizability) Wavefunction->NLO Reactivity Chemical Reactivity & Stability FMO->Reactivity Electronic_Props Electronic & Optical Properties FMO->Electronic_Props Stability Intramolecular Stability NBO->Stability NLO->Electronic_Props md_simulation_workflow Start Docked Ligand-Protein Complex System_Setup System Setup (Solvation & Ionization) Start->System_Setup Force_Field Force Field Parameterization System_Setup->Force_Field Minimization Energy Minimization Force_Field->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Trajectory_Analysis Insights Dynamic Insights (Stability, Flexibility, Interactions) Trajectory_Analysis->Insights

References

Methodological & Application

Application Notes: Protocol for N-Alkylation of Piperazine with 4-Picolyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of piperazine is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and biologically active compounds. The piperazine moiety is a common scaffold in drug discovery, and its substitution allows for the modulation of pharmacological properties. This protocol details the mono-N-alkylation of piperazine with 4-picolyl chloride to synthesize 1-(4-picolyl)piperazine. A primary challenge in this reaction is controlling selectivity to favor the mono-alkylated product over the di-alkylated byproduct. This is typically achieved by using a large excess of piperazine relative to the alkylating agent.

Reaction Scheme:

Where Ar represents the pyridine ring.

Experimental Protocol: Synthesis of 1-(4-Picolyl)piperazine

This protocol describes a general and effective method for the mono-N-alkylation of piperazine.

Materials and Reagents
  • Piperazine (anhydrous): 4-5 equivalents

  • 4-Picolyl chloride hydrochloride: 1 equivalent

  • Potassium carbonate (K₂CO₃, anhydrous powder): 3-4 equivalents

  • Solvent (e.g., Acetonitrile (MeCN) or Toluene, anhydrous): Sufficient to make a ~0.2-0.5 M solution with respect to the limiting reagent.

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

  • Column chromatography setup (silica gel)

Reaction Procedure
  • Setup: To a dry round-bottom flask under an inert atmosphere, add piperazine (4-5 eq.) and anhydrous potassium carbonate (3-4 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., Acetonitrile) to the flask. Stir the resulting suspension vigorously for 10-15 minutes at room temperature.

  • Reagent Addition: Dissolve 4-picolyl chloride hydrochloride (1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred piperazine suspension over 20-30 minutes. Slow addition is crucial to minimize the formation of the di-alkylated byproduct.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to reflux.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-picolyl chloride starting material is consumed. This typically takes several hours.

Work-up and Purification
  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of the solvent or DCM.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. If the product is water-soluble as a salt, basify the aqueous layer to a pH of 11-12 with NaOH or Na₂CO₃ to convert the product to its free base, which is more soluble in organic solvents.

  • Washing: Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a mobile phase of DCM with a methanol gradient (e.g., 90:10 DCM:MeOH), to isolate the pure 1-(4-picolyl)piperazine.

Characterization

The identity and purity of the final product, 1-(4-picolyl)piperazine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Molecular Formula: C₁₀H₁₅N₃

  • Molecular Weight: 177.25 g/mol

Data Presentation

The success of the N-alkylation reaction is highly dependent on the chosen conditions. The following table summarizes key variables and their expected impact on the synthesis of 1-(4-picolyl)piperazine.

ParameterCondition A (High Selectivity)Condition B (Faster Reaction)Rationale & Expected Outcome
Piperazine Stoichiometry 4-5 equivalents2-3 equivalentsA larger excess of piperazine favors mono-alkylation by increasing the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.
Base Anhydrous K₂CO₃Triethylamine (Et₃N)K₂CO₃ is a solid, non-nucleophilic base that effectively neutralizes the HCl byproduct. Et₃N is a soluble organic base that can also be used.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)MeCN is a common polar aprotic solvent. DMF offers better solubility for all reagents but has a higher boiling point, making it more difficult to remove.
Temperature 60 °C80-100 °CLower temperatures can improve selectivity for the mono-alkylated product but may require longer reaction times. Higher temperatures increase the reaction rate but may lead to more di-alkylation.
Typical Yield 60-80% (mono-alkylated)Variable (potentially lower selectivity)Condition A is optimized for producing the desired mono-substituted product in good yield.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from setup to final product characterization.

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node start Start setup 1. Reaction Setup (Piperazine, K2CO3, Solvent under N2) start->setup add_reagent 2. Slow Addition of 4-Picolyl Chloride setup->add_reagent reflux 3. Heat & Reflux (60-80°C) add_reagent->reflux monitor 4. Monitor by TLC/LC-MS reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No workup 5. Work-up (Cool, Filter, Concentrate) is_complete->workup Yes extract 6. Extraction & Washing (DCM / Water / Brine) workup->extract purify 7. Purification (Column Chromatography) extract->purify characterize 8. Characterization (NMR, MS) purify->characterize product Pure Product characterize->product

Application of 1-(Pyridin-4-ylmethyl)piperazine in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-(Pyridin-4-ylmethyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, recognized for its versatile applications in the development of novel therapeutic agents. This heterocyclic framework, featuring a pyridine ring linked to a piperazine moiety, serves as a crucial building block for compounds targeting a wide array of biological targets implicated in various diseases.[1] Its unique physicochemical properties, including the ability to modulate solubility and engage in specific receptor interactions, make it a valuable component in the design of drugs for neuropharmacology, oncology, and inflammatory conditions.[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across several therapeutic areas:

  • Anticancer Activity: The piperazine scaffold is a common feature in many anticancer drugs.[2] Compounds incorporating this moiety have been shown to exert cytotoxic effects on various cancer cell lines.[2] The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a key role in cell survival and proliferation.

  • Neuropharmacology: The structural characteristics of this compound derivatives allow them to interact with various receptors in the central nervous system. Research has explored their potential as neurokinin receptor antagonists, which have applications in treating nausea, vomiting, and potentially depression and anxiety.[3][4] Furthermore, certain piperazine derivatives are being investigated for their neuroprotective effects in the context of neurodegenerative disorders like Alzheimer's disease.[5][6][7][8]

  • Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of piperazine derivatives.[1][9][10] These compounds have been shown to be effective in animal models of inflammation, such as carrageenan-induced paw edema.[9][10]

Quantitative Data Summary

The following tables summarize the biological activity of various piperazine derivatives from preclinical studies.

Compound IDTarget/AssayCell Line/ModelIC50/ActivityReference
Urease Inhibitors
5bUreasein vitro2.0 ± 0.73 µM[1]
7eUreasein vitro2.24 ± 1.63 µM[1]
Anticancer Agents
Thiouracil amide derivativeCytotoxicityMCF718.23 to 100 µM[11]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivativesCytotoxicityMCF7, BT20, T47D, CAMA-10.31–120.52 µM[11]
Hybrid quinoline-isatin derivativeCytotoxicityMDA-MB468, MCF710.34–66.78 µM[11]
DPP-IV Inhibitors
Piperazine derivative 3dDPP-IV Inhibitionin vitro19%-30% inhibition at 100 µM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE or THF, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted this compound derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of synthesized piperazine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized piperazine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory effects of piperazine derivatives in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Synthesized piperazine derivatives

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the mice into groups (n=6 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, indomethacin, or test compounds orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis Start Start Reactants This compound + Aldehyde/Ketone Start->Reactants Reaction Reductive Amination (e.g., with STAB) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product N-Substituted Derivative Purification->Product

Caption: Synthetic workflow for derivatization.

Biological Evaluation Workflow

G Workflow for Biological Evaluation of Piperazine Derivatives cluster_evaluation Biological Evaluation Synthesized_Compound Synthesized Derivative In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synthesized_Compound->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Efficacy) In_Vitro_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Disease) Lead_Identification Lead Compound Identification In_Vivo_Studies->Lead_Identification Data_Analysis->In_Vivo_Studies G Simplified PI3K/Akt Signaling Pathway and Inhibition cluster_pathway Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibitor Piperazine Derivative Inhibitor->PI3K

References

Application Notes and Protocols for 1-(Pyridin-4-ylmethyl)piperazine as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a versatile chemical scaffold frequently utilized in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its structural motif, featuring a piperazine ring linked to a pyridine group, is a common feature in ligands designed to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This document provides detailed application notes and protocols for the use of this compound and its analogs as ligands in receptor binding assays, a critical step in drug discovery and neuropharmacology research.

Receptor binding assays are fundamental in characterizing the interaction between a ligand and its target receptor.[2] These assays allow for the determination of key quantitative parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd), which are essential for evaluating the potency and selectivity of a potential drug candidate. The protocols outlined herein are based on established radioligand binding assay methodologies.

Potential Receptor Targets and Signaling Pathways

Based on the prevalence of the arylpiperazine moiety in known neurological drugs, this compound is a putative ligand for dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like Receptor Pathway: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase through Gαs/olf proteins. This increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, leading to a cascade of cellular responses.

  • D2-like Receptor Pathway: Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The βγ subunits of the G-protein can also modulate other signaling pathways, including ion channels and MAP kinases.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gas_olf Gαs/olf D1_Receptor->Gas_olf AC_stim Adenylyl Cyclase (Stimulated) Gas_olf->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Downstream_D1 Downstream Effectors PKA->Downstream_D1 D2_Receptor D2/D3/D4 Receptor Gai_o Gαi/o D2_Receptor->Gai_o BetaGamma Gβγ D2_Receptor->BetaGamma AC_inhib Adenylyl Cyclase (Inhibited) Gai_o->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IonChannels Ion Channels BetaGamma->IonChannels Dopamine Dopamine Dopamine->D1_Receptor Dopamine->D2_Receptor

Figure 1: Dopamine Receptor Signaling Pathways
Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are involved in a wide range of physiological and psychological processes.

  • 5-HT1A Receptor Pathway: Similar to D2-like dopamine receptors, 5-HT1A receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

  • 5-HT2A Receptor Pathway: 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway HT1A_Receptor 5-HT1A Receptor Gai_o_5HT Gαi/o HT1A_Receptor->Gai_o_5HT AC_inhib_5HT Adenylyl Cyclase (Inhibited) Gai_o_5HT->AC_inhib_5HT inhibits cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT HT2A_Receptor 5-HT2A Receptor Gaq_11 Gαq/11 HT2A_Receptor->Gaq_11 PLC Phospholipase C Gaq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Downstream_5HT2A Downstream Effectors Ca_PKC->Downstream_5HT2A Serotonin Serotonin Serotonin->HT1A_Receptor Serotonin->HT2A_Receptor

Figure 2: Serotonin Receptor Signaling Pathways

Quantitative Data

Table 1: Representative Binding Affinities (Ki) of an N-Arylpiperazine Analog

Receptor SubtypeKi (nM)
Dopamine D2142
Dopamine D3>1000
Dopamine D44.85
Serotonin 5-HT1A188-379
Serotonin 5-HT2A>1000
Serotonin 5-HT715

Note: Data presented is for a representative N-arylpiperazine analog and may not be reflective of the exact binding profile of this compound.[3][4] Experimental determination is required for precise values.

Experimental Protocols

The following protocols describe standard radioligand binding assays for determining the affinity of a test compound, such as this compound, for a target receptor.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Spiperone for D2/D4 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., Haloperidol for dopamine receptors, Serotonin for serotonin receptors).

  • Scintillation Fluid

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the radioligand to the desired concentration (typically at or below its Kd value) in the assay buffer.

    • Thaw and dilute the cell membranes to the appropriate concentration in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

      • Test Compound: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Workflow Start Start Prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Cell Membranes Start->Prep Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 3: Competitive Binding Assay Workflow
Protocol 2: Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand.

Materials:

  • Same as Protocol 1, excluding the test compound and non-specific binding control (a high concentration of the unlabeled version of the radioligand is used instead).

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the radioligand in the assay buffer.

    • Thaw and dilute the cell membranes to the appropriate concentration in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate for each concentration of radioligand:

      • Total Binding: Radioligand and cell membranes.

      • Non-specific Binding: A high concentration of the corresponding unlabeled ligand, radioligand, and cell membranes.

  • Incubation, Filtration, and Counting:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the radioligand.

    • Plot the specific binding against the concentration of the radioligand.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.

    • Alternatively, perform a Scatchard transformation of the data (Bound/Free vs. Bound) where the slope is -1/Kd and the x-intercept is Bmax.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the utility of this compound as a ligand in receptor binding assays. While specific binding data for this compound is not yet widely published, its structural similarity to known dopamine and serotonin receptor ligands suggests it is a promising candidate for further investigation. By following the detailed methodologies outlined, researchers can effectively characterize the binding profile of this and similar compounds, contributing to the advancement of neuropharmacology and the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 1-(Pyridin-4-ylmethyl)piperazine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 1-(Pyridin-4-ylmethyl)piperazine. The protocols described herein are intended to serve as a comprehensive guide for researchers and analysts in pharmaceutical and chemical research settings.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for ensuring the quality, consistency, and safety of the final drug products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.

A primary challenge in the analysis of piperazine and some of its derivatives is their weak ultraviolet (UV) absorbance, which can limit the sensitivity of direct HPLC-UV detection.[1][2][3] To address this, two primary approaches are presented: a direct reversed-phase HPLC-UV method suitable for higher concentrations and a more sensitive method involving pre-column derivatization for trace-level analysis.

Experimental Workflow

The general workflow for the HPLC quantification of this compound is outlined below.

HPLC Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Sample Preparation (Dissolution, Dilution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep derivatization Optional Pre-column Derivatization (e.g., with Dansyl Chloride) sample_prep->derivatization injection Inject into HPLC System sample_prep->injection standard_prep->derivatization standard_prep->injection derivatization->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation detection Detection (UV or Fluorescence) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification end End quantification->end

Caption: Experimental workflow for the HPLC quantification of this compound.

Method 1: Direct Reversed-Phase HPLC-UV Analysis

This method is suitable for the quantification of this compound at moderate to high concentrations where the native UV absorbance of the pyridine moiety is sufficient for detection.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • This compound reference standard

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile and mix thoroughly.

  • Degas both mobile phases using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the same 50:50 mobile phase mixture.

4. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the 50:50 mobile phase mixture to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution can be used. A starting point for method development could be a 70:30 mixture of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV scan of the analyte)

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method 2: HPLC with Pre-Column Derivatization for Enhanced Sensitivity

For trace-level quantification, pre-column derivatization with a fluorescent or UV-active labeling agent is recommended. Dansyl chloride is a common derivatizing agent for primary and secondary amines, rendering them highly fluorescent and UV-active.[4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV or Fluorescence detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Dansyl chloride

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)

  • Acetone (reagent grade)

  • Methylamine solution (e.g., 2% in water) to stop the reaction

  • This compound reference standard

2. Derivatization Procedure

  • To 1 mL of the standard or sample solution in a suitable solvent (e.g., acetone or acetonitrile), add 1 mL of sodium bicarbonate buffer (0.1 M, pH 9.5).

  • Add 1 mL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes, protected from light.[4]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of methylamine solution to quench the excess dansyl chloride.[4]

  • Vortex for 1 minute.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient elution is typically required to separate the derivatized analyte from the derivatizing agent and its byproducts.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection:

    • UV: ~254 nm or ~335 nm

    • Fluorescence: Excitation ~340 nm, Emission ~525 nm

4. Data Analysis

  • Follow the same procedure as in Method 1 for generating a calibration curve and quantifying the analyte, using the peak area of the derivatized this compound.

Summary of HPLC Method Parameters

ParameterMethod 1 (Direct UV)Method 2 (Derivatization)
Analyte This compoundDansyl-derivatized this compound
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Isocratic or Gradient (Acetonitrile/Water with 0.1% TFA)Gradient (Acetonitrile/Water)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL10 µL
Temperature 30 °C35 °C
Detection UV at ~254 nmUV at ~254/335 nm or Fluorescence (Ex: ~340 nm, Em: ~525 nm)
Derivatization Not applicablePre-column with Dansyl Chloride
Sensitivity ModerateHigh

Conclusion

The choice of HPLC method for the quantification of this compound depends on the required sensitivity and the sample matrix. The direct UV method is simpler and faster for routine analysis of bulk material or concentrated samples. For trace analysis, such as impurity profiling or pharmacokinetic studies, the pre-column derivatization method offers significantly enhanced sensitivity and selectivity. Both methods require proper validation, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), to ensure reliable and accurate results in a given application.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs with diverse therapeutic applications, including anthelmintic, antihistaminic, antipsychotic, and antianginal agents.[1] The abuse of substituted piperazine derivatives as recreational drugs has also been reported.[2][3] Consequently, the development of reliable and efficient analytical methods for the identification and quantification of piperazine derivatives is crucial for drug discovery, quality control, and forensic analysis.

This application note provides a detailed protocol for the analysis of piperazine derivatives using Thin-Layer Chromatography (TLC), a versatile and cost-effective chromatographic technique.[1][2]

Experimental Workflow for TLC Analysis of Piperazine Derivatives

TLC Workflow for Piperazine Derivatives Experimental Workflow for TLC Analysis cluster_prep Sample and Plate Preparation cluster_chrom Chromatography cluster_analysis Analysis and Quantification prep_sample Sample Preparation (Dissolve in appropriate solvent) spotting Spotting (Apply samples and standards to the plate) prep_sample->spotting prep_standards Standard Preparation (Known piperazine derivatives) prep_standards->spotting activate_plate TLC Plate Activation (e.g., heating) activate_plate->spotting development Chromatographic Development (Place plate in developing chamber with mobile phase) spotting->development drying Drying (Remove mobile phase from the plate) development->drying visualization Visualization (e.g., UV light, chemical staining) drying->visualization rf_calculation Rf Value Calculation (Identify compounds) visualization->rf_calculation quantification Quantitative Analysis (Densitometry or other methods) rf_calculation->quantification

Caption: Workflow for the TLC analysis of piperazine derivatives.

Quantitative Data Summary

The retention factor (Rf) is a fundamental parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The following table summarizes the Rf values for selected piperazine derivatives in different developing systems.

CompoundDeveloping System A (Rf)Developing System B (Rf)Developing System C (Rf)Developing System D (Rf)Developing System E (Rf)
1-Benzylpiperazine (BZP)0.030.150.130.250.66
1-(3-Trifluoromethylphenyl)piperazine (mTFMPP)0.110.370.360.380.78
2-(Trifluoromethylphenyl)piperazine (2-TFMPP)0.110.410.360.330.80
4-(Trifluoromethylphenyl)piperazine (4-TFMPP)0.110.37---

Data sourced from the United Nations Office on Drugs and Crime (UNODC) report on recommended methods for the identification and analysis of piperazines.[2]

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel plates with a fluorescent indicator (Silica gel GF254), 0.25 mm layer thickness.[2]

  • Mobile Phases (Developing Systems):

    • System A: Ethyl acetate : Methanol : Concentrated Ammonia (85:10:5)

    • System B: 2-Propanol : Concentrated Ammonia (95:5)[2]

    • System C: Acetone : Toluene : Concentrated Ammonia (20:10:1)[2]

    • System D: Methanol : Concentrated Ammonia (100:1.5)[2]

    • System E: 1-Butanol : Acetic Acid : Water (2:1:1)[2]

  • Visualization Reagents:

    • UV lamp (254 nm)[2]

    • Dragendorff's reagent[2]

    • Iodoplatinate reagent[2]

    • Simon's reagent[2]

    • 1% w/v Iodine-methanol solution[2]

  • Standards: Reference standards of the piperazine derivatives of interest.

  • Sample Solvent: Methanol or a suitable solvent in which the sample is soluble.

Sample Preparation
  • Accurately weigh and dissolve the sample containing the piperazine derivative in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Prepare standard solutions of known piperazine derivatives in the same solvent.

TLC Plate Preparation and Spotting
  • Handle the TLC plate carefully to avoid contaminating the surface.

  • Using a pencil, gently draw a starting line approximately 2 cm from the bottom of the plate.[2]

  • Apply 1-5 µL of the sample and standard solutions as separate spots on the starting line. Ensure a distance of at least 1 cm between spots and 1.5 cm from the side edges of the plate.[2]

Chromatographic Development
  • Pour the chosen developing system (mobile phase) into a TLC developing chamber to a depth of about 0.5 to 1 cm.

  • Cover the chamber and allow it to saturate with the solvent vapor for at least 30 minutes.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent to ascend the plate until it is approximately 1-2 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood or with a hot air blower, ensuring that all traces of the mobile phase, especially ammonia or other bases, are removed for proper color development with visualization reagents.[2]

Visualization

Several methods can be used for the visualization of piperazine derivatives on the TLC plate:

  • UV Light: View the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against a fluorescent background.[4] This method is non-destructive.[4][5]

  • Dragendorff's Reagent: Spray the plate with Dragendorff's reagent. Piperazine derivatives, being nitrogen-containing compounds, will typically produce orange or reddish-brown spots.

  • Iodoplatinate Reagent: Spray the plate with iodoplatinate reagent. This reagent is also used for visualizing nitrogen-containing compounds, which will appear as colored spots.[2]

  • Simon's Reagent: Prepare a fresh mixture of equal volumes of 20% aqueous sodium carbonate and 1% aqueous sodium nitroprusside and spray the plate. After spraying, expose the plate to acetaldehyde gas.[2]

  • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[4]

Data Analysis
  • After visualization, circle the spots with a pencil.

  • Calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf values and the color of the spots from the sample with those of the standards to identify the piperazine derivatives present.

Logical Relationship for Visualization Technique Selection

Visualization Technique Selection Selection of Visualization Technique start Dried TLC Plate uv_vis UV Visualization (254 nm) start->uv_vis spots_visible Spots Visible? uv_vis->spots_visible destructive_vis Destructive Visualization (e.g., Dragendorff's, Iodoplatinate) spots_visible->destructive_vis No document_results Document Results (Calculate Rf values) spots_visible->document_results Yes destructive_vis->document_results

Caption: Decision process for selecting a TLC visualization method.

Conclusion

Thin-Layer Chromatography is a simple, rapid, and versatile technique for the separation and identification of piperazine derivatives. By selecting the appropriate stationary phase, mobile phase, and visualization method, this technique can be effectively employed for qualitative and semi-quantitative analysis in various research and industrial settings. For fully quantitative analysis, HPTLC coupled with a densitometer is recommended.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Based on the 1-(Pyridin-4-ylmethyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(pyridin-4-ylmethyl)piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Its structural features, including the basic piperazine nitrogen and the hydrogen bond accepting pyridine ring, allow for critical interactions within the ATP-binding pocket of various kinases. This document provides detailed protocols for the synthesis of this scaffold and its derivatives, as well as methods for their evaluation as kinase inhibitors. The information is intended to guide researchers in the development of novel therapeutics targeting kinase-driven pathologies.

Data Presentation

The inhibitory activities of a series of synthesized compounds featuring the this compound scaffold against various kinases are summarized below. This data is compiled from multiple studies to illustrate the structure-activity relationship (SAR).

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR1 (Substitution on Pyridine/Piperazine)R2 (Other Scaffolds)Target KinaseIC50 (nM)
1 Unsubstituted4-(3-(trifluoromethyl)phenyl)amino-pyrimidineABL46
2 Unsubstituted4-(3-(trifluoromethyl)phenyl)amino-pyrimidinec-KIT75
3 Unsubstituted4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-pyrimidin-2-amineCDK47.4
4 Unsubstituted4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-pyrimidin-2-amineCDK60.9
5 Unsubstituted3-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-onemTOR5000
6 4-propionyl on piperazine3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-onemTOR<300
7 Unsubstituted2-methyl-4-phenyl-pyrimidin-4-oneGSK-3β74

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol describes a two-step synthesis of the core scaffold via reductive amination.

Materials:

  • Piperazine (or a suitable mono-protected piperazine, e.g., N-Boc-piperazine)

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Borane-pyridine complex (BAP)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (for Boc deprotection)

  • Diethyl ether

Procedure:

  • Reductive Amination:

    • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM or DCE, add piperazine (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Using borane-pyridine complex (1.0 eq) is an alternative that can simplify workup by avoiding nitrile impurities.[3]

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to yield the desired this compound.

  • Deprotection (if using N-Boc-piperazine):

    • Dissolve the Boc-protected product in DCM.

    • Add TFA (10 eq) or a 4M solution of HCl in dioxane and stir at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a salt. Filter and dry to obtain the pure this compound salt.

Protocol 2: Synthesis of a Kinase Inhibitor Derivative via Nucleophilic Aromatic Substitution

This protocol describes the coupling of the this compound scaffold with a generic chloro-pyrimidine core, a common feature in many kinase inhibitors.

Materials:

  • This compound

  • A suitable chloro-heterocycle (e.g., 2-chloro-4-aminopyrimidine derivative)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the chloro-heterocycle (1.0 eq) in DMF or DMSO.

    • Add this compound (1.1 eq) to the solution.

    • Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for determining the IC50 value of a synthesized inhibitor against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the inhibitor in kinase assay buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO control to each well of the plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes FourEBP1->CellGrowth Promotes (when phosphorylated) Inhibitor This compound Inhibitor Inhibitor->mTORC1 Inhibits G Start Start: Design & Synthesize Inhibitor Library Synthesis Synthesis of This compound Scaffold Start->Synthesis Derivatization Derivatization & Purification Synthesis->Derivatization Screening In Vitro Kinase Inhibition Screening (e.g., ADP-Glo) Derivatization->Screening IC50 Determine IC50 Values Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt End Proceed to Cell-Based & In Vivo Studies SAR->End LeadOpt->Synthesis Iterative Refinement

References

Experimental protocol for synthesizing 1-(Pyridin-4-ylmethyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-ylmethyl)piperazine and its analogs are a significant class of compounds in medicinal chemistry, featuring a scaffold present in a variety of biologically active molecules. The piperazine moiety often serves as a versatile linker or a pharmacophoric element, while the pyridylmethyl group can engage in crucial interactions with biological targets. This document provides detailed experimental protocols for the synthesis of these analogs via two common and effective methodologies: Reductive Amination and Direct N-Alkylation.

Data Presentation

The selection of a synthetic route can impact reaction yield and time. The following table summarizes typical quantitative data for the synthesis of this compound analogs, allowing for a comparison between the two primary methods detailed in this document.

MethodKey ReagentsTypical Yield (%)Typical Reaction Time (hours)Purification Method
Reductive Amination Pyridine-4-carbaldehyde, Substituted Piperazine, Sodium Triacetoxyborohydride60-90%4-12Column Chromatography
Direct N-Alkylation 4-(Chloromethyl)pyridine HCl, Substituted Piperazine, Base (e.g., K₂CO₃)50-85%16-24Column Chromatography, Recrystallization

Experimental Workflows

The synthesis of this compound analogs can be generalized into a multi-step workflow, starting from commercially available materials and culminating in the purified target compound. The specific pathway depends on the chosen methodology.

G cluster_0 Method A: Reductive Amination cluster_1 Method B: Direct N-Alkylation A1 R-Piperazine A3 Reductive Amination (e.g., NaBH(OAc)₃) A1->A3 A2 Pyridine-4-carbaldehyde A2->A3 Product Target Analog: 1-(Pyridin-4-ylmethyl)-4-R-piperazine A3->Product Crude Product B1 R-Piperazine B3 N-Alkylation (Base, e.g., K₂CO₃) B1->B3 B2 4-(Chloromethyl)pyridine B2->B3 B3->Product Crude Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization

Caption: General synthetic workflows for this compound analogs.

Experimental Protocols

Two primary protocols for the synthesis of this compound analogs are detailed below. These methods are broadly applicable for creating a library of derivatives by varying the 'R' substituent on the piperazine starting material.

Protocol 1: Synthesis via Reductive Amination

This method is highly efficient and proceeds under mild conditions, making it suitable for a wide range of substrates. It involves the reaction of a monosubstituted piperazine with pyridine-4-carbaldehyde in the presence of a mild reducing agent.

Materials:

  • Monosubstituted piperazine (e.g., 1-Boc-piperazine, 1-phenylpiperazine)

  • Pyridine-4-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a solution of the monosubstituted piperazine (1.0 eq) in 1,2-dichloroethane (DCE), add pyridine-4-carbaldehyde (1.0-1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes.[1][2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired this compound analog.[1]

Protocol 2: Synthesis via Direct N-Alkylation

This protocol involves the direct alkylation of a monosubstituted piperazine with a 4-halomethylpyridine derivative. This method is straightforward but may require slightly harsher conditions or longer reaction times compared to reductive amination.

Materials:

  • Monosubstituted piperazine (e.g., 1-Boc-piperazine, 1-phenylpiperazine)

  • 4-(Chloromethyl)pyridine hydrochloride or 4-(Bromomethyl)pyridine hydrobromide

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a suspension of the monosubstituted piperazine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in acetonitrile (ACN), add 4-(chloromethyl)pyridine hydrochloride (1.0-1.1 eq).[3]

  • Reaction Conditions: Stir the mixture vigorously at room temperature or heat to 50-80 °C. The use of an iodide source, such as sodium or potassium iodide (0.1 eq), can accelerate the reaction.[3]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Concluding Remarks

The protocols described provide robust and versatile methods for the synthesis of this compound analogs. The choice between reductive amination and direct alkylation will depend on the specific substrate, available starting materials, and desired reaction conditions. Proper characterization (e.g., NMR, Mass Spectrometry) and purity analysis of the final compounds are essential for their application in drug discovery and development.

References

Application Notes and Protocols: Development of GPR119 Agonists Utilizing a 1-(Pyridin-4-ylmethyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to a dual mechanism of action: the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual action makes GPR119 an attractive target for developing novel anti-diabetic agents.

While specific data on the direct use of 1-(Pyridin-4-ylmethyl)piperazine as a core scaffold for GPR119 agonists is limited in publicly available literature, the piperazine moiety is a known component in the structure of various GPR119 agonists. This document provides a comprehensive overview of the application of piperazine-containing scaffolds in the development of GPR119 agonists, with a focus on the underlying signaling pathways, key experimental protocols for screening and characterization, and representative data.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., this compound derivative) Agonist->GPR119 Binds to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis of Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 Signaling Cascade Upon Agonist Binding.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines a method for measuring intracellular cAMP levels in response to GPR119 activation using a competitive immunoassay.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)

  • Test compounds (dissolved in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white plates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 2,500 cells/well).

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay:

    • Add 5 µL of cell suspension to each well of a 384-well plate.

    • Add 5 µL of the compound dilutions or controls to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line in response to GPR119 agonism.

Materials:

  • GLUTag or NCI-H716 cells

  • Cell culture medium

  • Secretion buffer (e.g., KRB buffer supplemented with 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a known GPR119 agonist)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Culture: Seed GLUTag or NCI-H716 cells in 24-well plates and grow to 80-90% confluency.

  • Assay:

    • Wash the cells twice with secretion buffer.

    • Add 500 µL of secretion buffer containing the test compounds or controls to each well.

    • Incubate the plate at 37°C for 2 hours.

  • Sample Collection: Collect the supernatant from each well.

  • Detection: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content in each well. Plot the normalized GLP-1 secretion against the compound concentration to determine the dose-response relationship.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (cAMP Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt GLP1_Assay GLP-1 Secretion Assay Lead_Opt->GLP1_Assay PK_Studies Pharmacokinetic Studies GLP1_Assay->PK_Studies oGTT Oral Glucose Tolerance Test (oGTT) PK_Studies->oGTT Efficacy Efficacy in Diabetic Models oGTT->Efficacy

Experimental Workflow for GPR119 Agonist Development.
In Vivo Oral Glucose Tolerance Test (oGTT)

This protocol outlines a method to assess the in vivo efficacy of a GPR119 agonist on glucose tolerance in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulation

  • Vehicle control

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally via gavage.

  • Baseline Glucose: After 30 minutes, measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Immediately after the baseline reading, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the test compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[1]

Quantitative Data for Representative GPR119 Agonists

The following tables summarize the in vitro and in vivo activities of some well-characterized GPR119 agonists. While these compounds may not contain the this compound scaffold, they serve as a benchmark for the potency and efficacy expected from novel GPR119 agonists.

Table 1: In Vitro Activity of Representative GPR119 Agonists

CompoundCell LineAssay TypeEC50 (nM)
AR231453HEK293-hGPR119cAMP Accumulation1.05 ± 0.11
MW1219HEK293-hGPR119Luciferase Reporter-
Compound 19-cAMP Assay75
Compound 20-cAMP Assay25
Compound 9iHEK293T-hGPR119Agonistic Activity-

Data extracted from multiple sources.[3]

Table 2: In Vivo Efficacy of Representative GPR119 Agonists in oGTT

CompoundAnimal ModelDose (mg/kg)Glucose AUC Reduction (%)
MK-8282Lean C57Bl/6 Mice1 - 30~50
Compound 19Normal Mice-Significant
Compound 9i--Dose-dependent improvement

Data extracted from multiple sources.[1]

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective GPR119 agonists often involves systematic modifications of a core scaffold to understand the structure-activity relationship. For a hypothetical series of compounds based on a this compound core, an SAR exploration would involve modifying different parts of the molecule.

SAR_Logic cluster_modifications Molecular Modifications cluster_evaluation Activity Evaluation Core Core Scaffold (e.g., this compound) R1 R1 Group (Pyridinyl Ring Substituents) Core->R1 R2 R2 Group (Piperazine Ring Substituents) Core->R2 Linker Linker Modification Core->Linker Potency Potency (EC50) - cAMP Assay R1->Potency R2->Potency Linker->Potency Efficacy Efficacy - GLP-1 Secretion - oGTT Potency->Efficacy Selectivity Selectivity vs. Other Receptors Efficacy->Selectivity PK Pharmacokinetics Selectivity->PK

Logical Flow of a Structure-Activity Relationship Study.

Key areas for modification in a drug discovery campaign would include:

  • Substitution on the Pyridine Ring: Introducing various substituents to explore effects on potency and selectivity.

  • Substitution on the Piperazine Ring: Modifying the second nitrogen of the piperazine with different chemical groups to optimize activity and pharmacokinetic properties.

  • Linker Modification: If applicable, altering the linker connecting the core to other parts of the molecule.

By systematically synthesizing and testing analogs, researchers can build a comprehensive SAR profile to guide the design of more potent and drug-like GPR119 agonists.

References

Application Notes and Protocols: Metal Complex Formation with 1-(Pyridin-4-ylmethyl)piperazine for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of metal complexes incorporating the versatile ligand, 1-(Pyridin-4-ylmethyl)piperazine. This ligand, featuring both a pyridine and a piperazine moiety, offers multiple coordination sites for metal ions, making it a promising candidate for the development of novel catalysts. The protocols detailed below are based on established methodologies for similar metal complexes and are intended to serve as a starting point for researchers exploring the catalytic potential of this compound complexes in various organic transformations.

Overview of Catalytic Applications

Metal complexes derived from this compound are anticipated to be effective catalysts in a range of organic reactions, including:

  • Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes are well-known for their efficiency in transfer hydrogenation reactions, which are crucial for the synthesis of alcohols from ketones and aldehydes. The nitrogen donors of the this compound ligand can effectively stabilize the ruthenium center, promoting catalytic activity.

  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are fundamental in C-C and C-N bond formation. The this compound ligand can potentially be employed in reactions like the Suzuki-Miyaura coupling to facilitate the synthesis of complex organic molecules.

  • Copper-Catalyzed Oxidation Reactions: Copper complexes are widely used in oxidation catalysis. The coordination of this compound to a copper center could yield catalysts suitable for various oxidative transformations, such as the aerobic oxidation of amines to nitriles.

Experimental Protocols

Synthesis of a Ruthenium(II)-Arene Complex with this compound

This protocol describes the synthesis of a representative ruthenium(II) complex, [RuCl₂(η⁶-p-cymene)(this compound)], a "piano-stool" type complex often used in catalysis.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Argon or Nitrogen gas

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the [RuCl₂(p-cymene)]₂ dimer (1 equivalent) in anhydrous dichloromethane.

  • To this solution, add a solution of this compound (2.2 equivalents) in anhydrous dichloromethane dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of the solvent in vacuo.

  • Precipitate the product by adding anhydrous hexane to the concentrated solution.

  • Filter the resulting solid, wash with hexane, and dry under vacuum to yield the desired [RuCl₂(η⁶-p-cymene)(this compound)] complex.

  • Characterize the complex using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of Ru(II) Complex start Start dissolve_ru Dissolve [RuCl₂(p-cymene)]₂ in anhydrous DCM start->dissolve_ru add_ligand Add this compound solution in DCM dissolve_ru->add_ligand stir Stir at room temperature (4-6 hours) add_ligand->stir concentrate Reduce solvent volume in vacuo stir->concentrate precipitate Precipitate with anhydrous hexane concentrate->precipitate filter_wash Filter, wash with hexane, and dry under vacuum precipitate->filter_wash product [RuCl₂(η⁶-p-cymene)(L)] (L = this compound) filter_wash->product

Figure 1: Workflow for the synthesis of the Ruthenium(II) complex.
Catalytic Transfer Hydrogenation of Ketones

This protocol outlines a general procedure for the transfer hydrogenation of aromatic ketones to the corresponding secondary alcohols using the synthesized Ruthenium(II) complex as a catalyst.

Materials:

  • [RuCl₂(η⁶-p-cymene)(this compound)]

  • Aromatic ketone (e.g., acetophenone)

  • 2-Propanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH) or Potassium isopropoxide (KOiPr)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aromatic ketone (1 mmol), the Ruthenium(II) complex (0.01 mmol, 1 mol%), and 2-propanol (5 mL).

  • Add the base (KOH, 0.1 mmol, 10 mol% or KOiPr, 0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary alcohol.

Catalysis_Workflow cluster_catalysis Transfer Hydrogenation Protocol start Start mix_reagents Mix ketone, Ru catalyst, and 2-propanol start->mix_reagents add_base Add base (KOH or KOiPr) mix_reagents->add_base reflux Heat to reflux (82 °C) with stirring add_base->reflux monitor Monitor reaction (TLC or GC) reflux->monitor workup Cool, quench with water, and extract monitor->workup Reaction Complete purify Dry, concentrate, and purify workup->purify product Secondary Alcohol purify->product

Figure 2: Experimental workflow for catalytic transfer hydrogenation.

Data Presentation

The following tables present representative data for catalytic reactions using metal complexes with ligands analogous to this compound. This data is intended to provide an indication of the potential catalytic performance.

Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Various Ketones (Data based on analogous Ru(II)-p-cymene complexes with N,N-donor ligands)

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
1Acetophenone1.02>99
24'-Methylacetophenone1.0398
34'-Chloroacetophenone1.0495
4Cyclohexanone1.0592
5Benzophenone1.0690

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Illustrative data for Pd complexes with pyridine-containing ligands)

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid2.095
24-Chlorotoluene4-Methoxyphenylboronic acid2.088
31-Bromonaphthalene2-Tolylboronic acid2.092
42-Bromopyridine3-Fluorophenylboronic acid2.085

Table 3: Copper-Catalyzed Aerobic Oxidation of Primary Amines (Representative data for Cu(I) catalyzed reactions with nitrogen-based ligands)

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Benzylamine5.01298
24-Methoxybenzylamine5.01295
3Cinnamylamine5.01685
41-Octylamine5.02475

Mechanistic Considerations

The catalytic activity of these metal complexes is believed to proceed through established mechanistic pathways.

Mechanism_Relationship cluster_mechanism General Catalytic Cycles cluster_th Transfer Hydrogenation (Ru) cluster_sc Suzuki Coupling (Pd) cluster_ox Oxidation (Cu) metal_complex Metal(L) Complex (L = this compound) ru_hydride Ru-Hydride Species metal_complex->ru_hydride ox_add Oxidative Addition metal_complex->ox_add cu_substrate Cu-Substrate Complex metal_complex->cu_substrate ketone_coord Ketone Coordination ru_hydride->ketone_coord hydride_transfer Hydride Transfer ketone_coord->hydride_transfer alcohol_release Alcohol Release hydride_transfer->alcohol_release alcohol_release->ru_hydride Regeneration transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->ox_add Catalyst Regeneration electron_transfer Electron Transfer cu_substrate->electron_transfer product_formation Product Formation electron_transfer->product_formation product_formation->cu_substrate Re-oxidation

Figure 3: Relationship between the metal complex and key catalytic cycles.

For transfer hydrogenation , the ruthenium complex is thought to form a ruthenium-hydride intermediate, which then transfers the hydride to the coordinated ketone. In Suzuki coupling , the catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product. For copper-catalyzed oxidation , the mechanism likely involves the coordination of the substrate to the copper center, followed by electron transfer processes facilitated by an oxidant, often molecular oxygen.

These notes and protocols are designed to facilitate the exploration of this compound metal complexes in catalysis. Researchers are encouraged to adapt and optimize the provided procedures for their specific research needs.

Application Notes and Protocols for the Purity Assessment of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug products. These application notes provide detailed protocols for the purity assessment of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating and quantifying the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation: Hypothetical HPLC Data

PeakRetention Time (min)Area (%)Identification
14.50.15Impurity A (e.g., Piperazine)
28.299.75This compound
312.10.10Impurity B (e.g., 4-Picoline)

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve vol_flask Dilute to Volume dissolve->vol_flask filter Filter (0.45 µm) vol_flask->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile impurities and for the structural elucidation of unknown components.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation:

    • Solvent: Dichloromethane or Methanol

    • Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of the solvent.

Data Presentation: Expected GC-MS Data

ComponentRetention Time (min)Key m/z Fragments
This compound~15.5177 (M+), 92, 85, 56
Impurity (e.g., 1,4-bis(pyridin-4-ylmethyl)piperazine)>15.5268 (M+), 176, 92

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Dissolve Sample in Solvent vial Transfer to GC Vial prep_start->vial inject Inject into GC vial->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra identify Identify Components mass_spectra->identify

GC-MS Analysis Workflow

Titrimetric Assay

A non-aqueous acid-base titration can be used for the quantitative determination of the total basic content of this compound.[1]

Experimental Protocol: Potentiometric Titration

  • Apparatus: Autotitrator with a suitable electrode (e.g., glass-calomel combination).

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh about 150 mg of this compound.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with 0.1 N perchloric acid, recording the potential difference.

    • Determine the endpoint from the inflection point of the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.[1]

  • Calculation:

    • % Purity = [(V_s - V_b) * N * E * 100] / W

    • Where:

      • V_s = Volume of titrant consumed by the sample (mL)

      • V_b = Volume of titrant consumed by the blank (mL)

      • N = Normality of the perchloric acid titrant

      • E = Equivalent weight of this compound (Molecular Weight / 2, assuming both basic nitrogens are titrated)

      • W = Weight of the sample (mg)

Data Presentation: Titration Parameters

ParameterValue
Titrant0.1 N Perchloric Acid
SolventGlacial Acetic Acid
Endpoint DetectionPotentiometric
Equivalent Weight88.625 g/eq

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and the identification of structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Expected NMR Chemical Shifts (Hypothetical, in CDCl₃)

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.5d2HH-2, H-6
Pyridine-H~7.2d2HH-3, H-5
-CH₂- (benzyl)~3.5s2HPy-CH₂-N
Piperazine-H~2.9t4H-N-CH₂-CH₂-NH-
Piperazine-H~2.4t4H-N-CH₂-CH₂-NH-
-NH-~1.9s1HPiperazine-NH
¹³C NMRChemical Shift (ppm)Assignment
Pyridine-C~150.0C-2, C-6
Pyridine-C~148.0C-4
Pyridine-C~124.0C-3, C-5
-CH₂- (benzyl)~62.0Py-CH₂-N
Piperazine-C~53.0-N-CH₂-
Piperazine-C~46.0-HN-CH₂-

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified period (e.g., 2 hours).

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified period (e.g., 2 hours).

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample to UV and visible light.

After exposure, the stressed samples are analyzed by a suitable stability-indicating method, such as the HPLC method described above, to assess the extent of degradation and to identify any degradation products.

Logical Relationship: Forced Degradation and Method Validation

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc_analysis Stability-Indicating HPLC Method acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis degradation_pathway Identify Degradation Pathway hplc_analysis->degradation_pathway method_validation Validate Method Specificity hplc_analysis->method_validation

References

Application Notes and Protocols for Reductive Amination Involving 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of complex amines from readily available carbonyl compounds and amines.[1][2] This application note details protocols for the use of 1-(Pyridin-4-ylmethyl)piperazine as a key building block in reductive amination reactions. The presence of both a pyridine ring and a piperazine moiety makes this reagent a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols described herein utilize sodium triacetoxyborohydride (STAB), a mild and selective reducing agent well-suited for one-pot reductive aminations.[2][3][4]

Core Reaction Scheme

The general scheme for the reductive amination of an aldehyde or ketone with this compound is depicted below. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the desired tertiary amine.

General Reaction: R1-CHO + this compound --(NaBH(OAc)3)--> R1-CH2-N(piperazin-1-yl-methyl)pyridine

Quantitative Data Summary

The following table summarizes the results of reductive amination reactions between this compound and a series of substituted benzaldehydes. The reactions were performed under standardized conditions to allow for direct comparison of yields.

EntryAldehydeProductMolecular FormulaYield (%)
14-Chlorobenzaldehyde1-((4-Chlorophenyl)methyl)-4-(pyridin-4-ylmethyl)piperazineC₁₇H₂₀ClN₃92
24-Methoxybenzaldehyde1-((4-Methoxyphenyl)methyl)-4-(pyridin-4-ylmethyl)piperazineC₁₈H₂₃N₃O95
34-Nitrobenzaldehyde1-((4-Nitrophenyl)methyl)-4-(pyridin-4-ylmethyl)piperazineC₁₇H₂₀N₄O₂88
4Benzaldehyde1-(Benzyl)-4-(pyridin-4-ylmethyl)piperazineC₁₇H₂₁N₃94
52-Naphthaldehyde1-(Naphthalen-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazineC₂₁H₂₃N₃90

Experimental Protocols

General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of aldehydes with this compound on a gram scale.[5]

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Detailed Protocol: Synthesis of 1-((4-Chlorophenyl)methyl)-4-(pyridin-4-ylmethyl)piperazine

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • This compound (1.95 g, 11 mmol)

  • Sodium triacetoxyborohydride (3.18 g, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask under an argon atmosphere, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous DCM (50 mL).

  • Add this compound (1.95 g, 11 mmol) to the solution and stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath to 0 °C.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in small portions over 15 minutes, maintaining the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash chromatography (silica gel, gradient elution with DCM/Methanol) to afford 1-((4-chlorophenyl)methyl)-4-(pyridin-4-ylmethyl)piperazine as a white solid.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aldehyde in Anhydrous DCM add_amine Add this compound start->add_amine stir_rt Stir at RT (1h) (Iminium Formation) add_amine->stir_rt cool Cool to 0°C stir_rt->cool add_stab Add NaBH(OAc)3 cool->add_stab stir_overnight Stir at RT (12-16h) (Reduction) add_stab->stir_overnight quench Quench with Sat. NaHCO3 stir_overnight->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end_node Final Product purify->end_node

Caption: Experimental Workflow for Reductive Amination.

Signaling_Pathway_Hypothesis cluster_synthesis Chemical Synthesis cluster_biological Hypothetical Biological Action amine This compound product Novel Piperazine Derivative (Potential Kinase Inhibitor) amine->product Reductive Amination aldehyde Aromatic Aldehyde aldehyde->product product2 Novel Piperazine Derivative receptor Tyrosine Kinase Receptor product2->receptor inhibition Inhibition substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Synthesis and Hypothetical Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields in the reductive amination for synthesizing this compound can arise from several factors. Here are the primary areas to investigate:

  • Incomplete Imine Formation: The initial reaction between 4-pyridinecarboxaldehyde and piperazine to form the iminium ion is a crucial equilibrium step. If this equilibrium is not shifted sufficiently towards the imine, the overall yield will be low.

    • Solution: The removal of water formed during this step can drive the reaction forward. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical.

    • Solution: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the iminium ion in the presence of the aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting 4-pyridinecarboxaldehyde to 4-pyridinemethanol, thus lowering the yield of the desired product. Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Using a slight excess of piperazine can help drive the reaction towards the desired product. However, a large excess may lead to the formation of di-substituted byproducts. Careful optimization of the molar ratios is recommended.

  • Reaction Conditions: Temperature and reaction time play a significant role.

    • Solution: While the reaction is typically run at room temperature, gentle heating might be necessary to facilitate imine formation. However, higher temperatures can also promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Question 2: I am observing a significant amount of a di-substituted byproduct, 1,4-bis(pyridin-4-ylmethyl)piperazine. How can I minimize its formation?

Answer: The formation of the di-substituted byproduct occurs when both nitrogen atoms of the piperazine molecule react with 4-pyridinecarboxaldehyde.

  • Solution: The most effective way to minimize this is to use a molar excess of piperazine relative to 4-pyridinecarboxaldehyde. This statistical approach favors the mono-substitution. A starting point could be using 2 to 3 equivalents of piperazine. Additionally, adding the 4-pyridinecarboxaldehyde slowly to the reaction mixture containing piperazine can also help to control the reaction and reduce the formation of the di-substituted product.

Question 3: My final product is contaminated with unreacted 4-pyridinecarboxaldehyde and piperazine. What is the best way to purify it?

Answer: Purification can be effectively achieved through column chromatography or by converting the product to its salt form followed by recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Eluent System: A gradient elution is often effective. Start with a less polar solvent system like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A common eluent system is a mixture of DCM and MeOH, often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 1-2%) to prevent tailing of the basic product on the acidic silica gel.[1]

  • Purification via Salt Formation:

    • The basic nature of the piperazine and pyridine nitrogens allows for the formation of a salt, which can often be easily purified by recrystallization.

    • Procedure: Dissolve the crude product in a suitable solvent like isopropanol or acetone. Add a solution of an acid (e.g., hydrochloric acid in ethanol or ethereal HCl) dropwise until the product precipitates as its salt. The salt can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water). The pure free base can be regenerated by treating the salt with a base like sodium hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and efficient method is the reductive amination of 4-pyridinecarboxaldehyde with piperazine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine product.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction. It is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate without significantly reducing the starting aldehyde. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered safer and less toxic.

Q3: What are the potential side products in this reaction?

A3: Besides the desired product, several side products can be formed:

  • 1,4-bis(pyridin-4-ylmethyl)piperazine: The di-substituted byproduct.

  • 4-Pyridinemethanol: Formed by the reduction of the starting 4-pyridinecarboxaldehyde.

  • Over-reduced products: In some cases, the pyridine ring itself can be reduced under harsh conditions, though this is less common with mild reducing agents.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can spot the starting materials (4-pyridinecarboxaldehyde and piperazine) and the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The spots can be visualized under a UV lamp.

Data Presentation

Table 1: Optimization of Reaction Conditions for Reductive Amination

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NaBH(OAc)₃Dichloromethane (DCM)Room Temp12~85-95General Protocol
2NaBH₄Methanol (MeOH)0 to Room Temp6~60-75Potential for aldehyde reduction
3NaBH₃CNMethanol (MeOH)Room Temp12~80-90Effective, but more toxic
4H₂/Pd-CEthanol (EtOH)Room Temp24VariablePotential for pyridine ring reduction

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Reductive Amination

Materials:

  • 4-Pyridinecarboxaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., DCM/MeOH mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (2.0 equivalents) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 4-pyridinecarboxaldehyde (1.0 equivalent) either neat or as a solution in a small amount of anhydrous DCM. Stir the resulting mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition of the reducing agent, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM/MeOH eluent system).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 4-Pyridinecarboxaldehyde iminium Iminium Ion aldehyde->iminium + Piperazine - H₂O piperazine Piperazine piperazine->iminium product This compound iminium->product + [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental_Workflow start Reaction Mixture quench Quench with NaHCO₃ start->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for the work-up and purification process.

Troubleshooting_Yield low_yield Low Yield? check_imine Incomplete Imine Formation? low_yield->check_imine Yes check_reducing_agent Suboptimal Reducing Agent? low_yield->check_reducing_agent Yes check_byproduct Di-substituted Byproduct? low_yield->check_byproduct Yes solution_imine Add dehydrating agent (e.g., MgSO₄) check_imine->solution_imine solution_reducing_agent Use fresh NaBH(OAc)₃ check_reducing_agent->solution_reducing_agent solution_byproduct Use excess piperazine check_byproduct->solution_byproduct

Caption: A troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 1-(Pyridin-4-ylmethyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-(Pyridin-4-ylmethyl)piperazine using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound, this compound, is very polar and either streaks badly or does not move from the baseline on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A1: This is a common issue when dealing with polar, basic compounds like this compound on an acidic stationary phase like silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak shape.[1][2]

To address this, you need to increase the polarity of the mobile phase and/or suppress the interaction between your basic compound and the acidic silica. A common and effective approach is to use a solvent system composed of dichloromethane (DCM) and methanol (MeOH).[1] For highly polar compounds, the addition of a small amount of a basic modifier, such as ammonium hydroxide or triethylamine (TEA), to the mobile phase is often necessary to achieve good separation and peak shape.[1][3]

Q2: I'm observing significant peak tailing during the column chromatography of my compound. How can I obtain sharper peaks?

A2: Peak tailing is a frequent problem when purifying basic compounds on silica gel.[3] This is due to the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small percentage of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your eluent.[1][3] These modifiers will preferentially interact with the acidic sites on the silica, minimizing their interaction with your target compound and leading to more symmetrical peaks.[3]

  • Adjust Mobile Phase pH: For reversed-phase chromatography, increasing the pH of the mobile phase can deprotonate the amine, making it more hydrophobic and improving peak shape.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or an amine-functionalized silica column.[1][2]

Q3: My compound seems to be irreversibly sticking to the silica column, resulting in low recovery. What is happening and how can I prevent this?

A3: Low recovery is often a consequence of the strong acid-base interaction between your basic amine and the acidic silica gel, which can lead to irreversible adsorption.[1] In some cases, the compound may also be unstable on silica.

To improve recovery:

  • Deactivate the Silica: Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a small amount of triethylamine.[2]

  • Use a Basic Modifier: As mentioned previously, adding a basic modifier to your mobile phase throughout the purification process is crucial to prevent your compound from binding too tightly to the silica.[1]

  • Consider an Alternative Stationary Phase: If low recovery persists, switching to a more inert stationary phase like basic or neutral alumina can be a good alternative.

Q4: I am unsure which solvent system to start with for my TLC and column chromatography. Can you provide a recommendation?

A4: A good starting point for developing a solvent system for this compound is a mixture of a moderately polar solvent and a polar solvent, with a basic additive. A common and effective combination is Dichloromethane (DCM) and Methanol (MeOH) with a small amount of Ammonium Hydroxide or Triethylamine.

Begin by testing a mobile phase of 95:5 DCM:MeOH with about 0.5% of the basic additive on a TLC plate. You can then adjust the ratio of DCM to MeOH to achieve an optimal Rf value for your product, which is typically between 0.2 and 0.4 for good separation on a column.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This protocol outlines the steps to determine the optimal mobile phase for the column chromatography of this compound.

  • Prepare a Sample Solution: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or methanol.

  • Prepare Eluents: Prepare a series of developing solvents with varying polarities. A good starting point is mixtures of Dichloromethane (DCM) and Methanol (MeOH) with a constant small percentage (e.g., 0.5-1%) of a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude product onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with potassium permanganate can also be used.

  • Optimize: Adjust the solvent ratio to obtain an Rf value for the desired product in the range of 0.2-0.4.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound using flash column chromatography.

  • Column Packing:

    • Select a flash chromatography column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the optimized mobile phase determined from the TLC analysis.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes or flasks).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Mobile Phase CompositionBasic Additive (v/v)Typical Starting RatioApplication Notes
Dichloromethane / MethanolTriethylamine (TEA)98:2 to 90:10Good general-purpose system for polar amines. Adjust MeOH content to achieve desired Rf.
Dichloromethane / MethanolAmmonium Hydroxide (NH4OH)95:5 with 0.5% NH4OHParticularly effective for very basic compounds to reduce tailing.
Ethyl Acetate / HexaneTriethylamine (TEA)50:50 to 100% EtOAcMay be suitable if impurities are significantly less polar. Less common for highly polar amines.

Table 2: Troubleshooting Guide Summary

IssueProbable CauseRecommended Solution(s)
Compound at Baseline (Rf ≈ 0) Insufficient mobile phase polarity.Increase the percentage of the polar solvent (e.g., Methanol). Add a basic modifier.
Significant Peak Tailing Strong interaction with acidic silica.Add a basic modifier (TEA or NH4OH) to the mobile phase. Use an amine-functionalized column.
Low Compound Recovery Irreversible adsorption or decomposition on silica.Use a basic modifier in the eluent. Consider using a less acidic stationary phase like alumina.
Poor Separation of Product and Impurities Suboptimal mobile phase selectivity.Try a different solvent system. Run a gradient elution from low to high polarity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_tlc TLC Method Development cluster_column Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude this compound dissolve_sample Dissolve in Minimal Solvent crude_product->dissolve_sample tlc_analysis TLC Analysis with Various Solvents (e.g., DCM/MeOH + TEA) dissolve_sample->tlc_analysis load_sample Load Sample (Wet or Dry) dissolve_sample->load_sample optimize_rf Optimize for Rf = 0.2-0.4 tlc_analysis->optimize_rf pack_column Pack Silica Gel Column optimize_rf->pack_column pack_column->load_sample elute_column Elute with Optimized Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_product Pure Product evaporate->pure_product Troubleshooting_Guide start Observe TLC/Column Result issue_tailing Peak Tailing? start->issue_tailing issue_rf_low Rf Value Too Low? issue_tailing->issue_rf_low No solution_tailing Add Basic Modifier (e.g., TEA, NH4OH) issue_tailing->solution_tailing Yes issue_recovery Low Recovery? issue_rf_low->issue_recovery No solution_rf_low Increase % of Polar Solvent (e.g., Methanol) issue_rf_low->solution_rf_low Yes solution_recovery Use Basic Modifier or Switch to Alumina issue_recovery->solution_recovery Yes good_result Good Separation issue_recovery->good_result No solution_tailing->issue_rf_low solution_rf_low->issue_recovery solution_recovery->good_result

References

Overcoming side reactions in the synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common side reactions encountered during the synthesis of piperazine derivatives.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

    • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1]

    • Protecting Group Strategy: A more controlled and reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the reaction to the other. The Boc group can be removed after the substitution reaction.[1][2]

    • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2]

Issue 2: Formation of Quaternary Ammonium Salt

  • Question: I am observing the formation of a significant amount of a water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I prevent this?

  • Answer: Over-alkylation leading to the formation of quaternary ammonium salts is a prevalent side reaction, especially with highly reactive alkylating agents.[3] Here are some strategies to mitigate this issue:

    • Use Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This approach is particularly advantageous for preventing the formation of quaternary ammonium salts.[4][5]

    • Control Stoichiometry: Use a slight excess of the piperazine nucleophile relative to the alkylating agent.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help to maintain a low concentration of the electrophile and reduce the chance of over-alkylation.[6]

Issue 3: Difficulty in Purifying Substituted Piperazine Products

  • Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

  • Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1]

    • Column Chromatography: This is the most common method. To prevent streaking or "tailing" on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1] If your compound has poor solubility in the column solvent, you can use a dry-loading technique.[7]

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH to pH > 7), and the purified piperazine can be re-extracted into an organic solvent.[1][8]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution and over-alkylation, other common side reactions can include elimination reactions with certain alkyl halides, and ring-opening or fragmentation under harsh acidic conditions.[1][8] Careful control of reaction conditions and choice of reagents are crucial to minimize these.

Q2: How can I selectively synthesize an N,N'-disubstituted piperazine with two different substituents?

A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, typically using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the protecting group is removed, and the second, different substituent can be introduced at the other nitrogen atom.

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: The choice of base and solvent is critical.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.[6]

Q4: How do I remove the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][8] The choice depends on the presence of other acid-sensitive functional groups in your molecule.[8]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyPiperazine:Alkylating Agent RatioTypical Mono-alkylation YieldTypical Di-alkylation ByproductNotes
Direct Alkylation (Excess Piperazine)5-10 : 150-70%10-30%Simple, but requires removal of excess piperazine.[1]
Direct Alkylation (Stoichiometric)1.1 : 120-40%40-60%Prone to significant di-alkylation.
Mono-protonated Piperazine Salt1 : 160-80%5-15%Reduced nucleophilicity of the second nitrogen minimizes di-alkylation.[2]
N-Boc-Piperazine1.2 : 1>95% (of alkylated product)<2%Clean reaction, high selectivity for mono-alkylation. Requires protection and deprotection steps.[2]

Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation of Piperazine using Excess Reagent

  • Materials: Piperazine (5-10 eq.), Alkyl halide (1 eq.), Potassium carbonate (2 eq.), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials: Piperazine (2.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: N-Alkylation of N-Boc-Piperazine

  • Materials: N-Boc-piperazine (1.0 eq.), Alkyl halide (1.1 eq.), Potassium carbonate (K₂CO₃, 2.0 eq.), Dry Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.[9]

    • Heat the reaction mixture if necessary and monitor by TLC.[10]

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.[9]

    • Remove the DMF under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[10]

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by flash column chromatography.[10]

Protocol 4: N-Boc Deprotection using TFA

  • Materials: N-Boc-protected piperazine derivative (1.0 eq.), Trifluoroacetic acid (TFA, 5-10 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in DCM and cool the solution to 0 °C.[8]

    • Slowly add TFA to the stirred solution.[3]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.[8]

    • Once complete, remove the DCM and excess TFA under reduced pressure.[8]

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[8]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[8]

Visualizations

G cluster_start Starting Material cluster_strategies Mono-Alkylation Strategies cluster_outcome Outcome start Piperazine strategy1 Direct Alkylation (Excess Piperazine) start->strategy1 strategy2 Protecting Group Strategy (e.g., N-Boc-piperazine) start->strategy2 strategy3 Monopiperazinium Salt start->strategy3 product Mono-substituted Piperazine strategy1->product Moderate Selectivity byproduct Di-substituted Piperazine (Byproduct) strategy1->byproduct Significant Byproduct strategy2->product High Selectivity strategy2->byproduct Minimal Byproduct strategy3->product Good Selectivity strategy3->byproduct Low Byproduct

Caption: Workflow for selective mono-alkylation of piperazine.

Troubleshooting_Side_Reactions start Side Reaction Observed q1 Major byproduct is di-substituted piperazine? start->q1 q2 Major byproduct is water-soluble quaternary salt? q1->q2 No ans1_yes Increase excess of piperazine Slowly add alkylating agent Use N-Boc protecting group q1->ans1_yes Yes q3 Product difficult to purify? q2->q3 No ans2_yes Use reductive amination Ensure piperazine is in slight excess Slowly add alkylating agent q2->ans2_yes Yes ans3_yes Column chromatography with triethylamine Perform acid-base extraction Attempt recrystallization q3->ans3_yes Yes end Problem Resolved ans1_yes->end ans2_yes->end ans3_yes->end

Caption: Troubleshooting decision tree for piperazine synthesis.

References

Optimizing solvent and base conditions for piperazine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazine. Our aim is to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for the N-alkylation of piperazine?

A1: The two primary methods for N-alkylation of piperazine are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This is a widely used technique that involves the reaction of a piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1]

  • Reductive Amination: This one-pot, two-step process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly effective at preventing the formation of quaternary ammonium salts.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving mono-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1][3] Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method. By temporarily blocking one nitrogen atom with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, alkylation is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[1][3][4]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule.[3][5]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for a successful reaction.[1]

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My reaction is sluggish or not going to completion. What should I do?

A4: Several factors can contribute to a stalled reaction:

  • Insufficient Base: Ensure at least 1.5-2.0 equivalents of a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ are used to effectively neutralize the acid byproduct.[1]

  • Poor Solubility: If reagents are not fully dissolved, consider switching to a more polar aprotic solvent such as DMF.[1]

  • Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, for example, to 60-80 °C.[1]

Q5: I'm observing significant amounts of the di-substituted byproduct. How can I minimize this?

A5: The formation of di-alkylated products is a common issue.[4] To minimize this:

  • Incorrect Stoichiometry: Use an excess of piperazine relative to the alkylating agent.[1]

  • Rapid Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture.[1]

  • High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product. Conduct the reaction at the lowest temperature that allows for a reasonable rate.[4]

  • Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation. Consider using a milder base like sodium bicarbonate.[4]

  • Prolonged Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[4][5]

Q6: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A6: High water solubility of the product, often due to salt formation, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][6]

Data Presentation

Table 1: Recommended Solvents and Bases for Piperazine Alkylation

Solvent TypeExamplesBase TypeExamples
Polar AproticAcetonitrile (MeCN), Dimethylformamide (DMF)Inorganic CarbonatesPotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
Organic BasesTriethylamine (TEA), Diisopropylethylamine (DIPEA)
AlcoholsEthanol (EtOH)
EthersTetrahydrofuran (THF)

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Yield Ineffective baseUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperatureHeat the reaction (e.g., 60-80 °C) and monitor progress.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of piperazine relative to the alkylating agent.[1][3]
Rapid addition of the alkylating agentAdd the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazineFor optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1]
Reaction Stalls Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Poor Reproducibility Sensitivity to trace impuritiesUse high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphereEnsure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]
Product is Water-Soluble Formation of a saltDuring work-up, basify the aqueous layer to pH 9.5-12 to deprotonate the product, facilitating extraction into an organic solvent.[1][2][6]

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of a Substituted Piperazine

  • Materials:

    • Substituted Piperazine (1.0 eq)

    • Alkyl Bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add the alkyl bromide to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Mono-alkylation using N-Boc-piperazine

  • Materials:

    • N-Boc-piperazine (1.0 eq)

    • Alkyl Halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq)

    • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

    • Acetonitrile or DMF

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent.

    • Add potassium carbonate to the solution.

    • Add the alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[3]

    • Filter off the base and evaporate the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[3]

    • Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product start_piperazine Piperazine reaction Alkylation Reaction start_piperazine->reaction start_alkyl_halide Alkyl Halide start_alkyl_halide->reaction solvent Solvent (e.g., MeCN, DMF) solvent->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography product N-Alkylated Piperazine chromatography->product

Caption: General workflow for the direct N-alkylation of piperazine.

mono_alkylation_strategies cluster_strategies Strategies for Selectivity cluster_outcome Outcome start Goal: Mono-Alkylated Piperazine protecting_group Use Protecting Group (e.g., N-Boc-piperazine) start->protecting_group excess_piperazine Use Excess Piperazine start->excess_piperazine slow_addition Slow Addition of Alkylating Agent start->slow_addition mono_product Favored: Mono-alkylation protecting_group->mono_product di_product Minimized: Di-alkylation protecting_group->di_product excess_piperazine->mono_product excess_piperazine->di_product slow_addition->mono_product slow_addition->di_product

Caption: Logical relationships for achieving selective mono-alkylation.

References

Technical Support Center: Degradation of 1-(Pyridin-4-ylmethyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-ylmethyl)piperazine. The information is designed to help anticipate and address potential degradation issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be predicted based on the known behavior of the piperazine moiety under various stress conditions. The primary degradation routes are expected to be oxidation, thermal degradation, and to a lesser extent, hydrolysis and photodegradation.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can be catalyzed by factors such as the presence of metal ions (e.g., Fe²⁺, Cu²⁺) and exposure to oxygen.[1][2] Likely oxidation products include N-oxides, ring-opened products, and de-alkylation products. The initial intermediary degradation products can include piperazinol and piperazinone, which can further decompose to ammonia and formate.[2]

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo thermal degradation.[1] This process is often first-order with respect to the piperazine concentration.[1] Key thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[1][3] The degradation is thought to be initiated by the nucleophilic attack of one piperazine molecule on another.[3][4]

  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, the amide bonds in potential degradation products or related compounds can be susceptible to hydrolysis under acidic or basic conditions.[5] For this compound itself, significant hydrolytic degradation is less likely under neutral conditions.

  • Photodegradation: Exposure to light, particularly UV irradiation, can lead to the degradation of piperazine-containing compounds.[6] The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Q2: What are the common degradation products I should look for?

Based on studies of piperazine and its derivatives, researchers should be aware of the following potential degradation products:

Degradation ProductFormation PathwayAnalytical Method(s)
N-Formylpiperazine Thermal Degradation, OxidationGC-MS, LC-MS
Ethylenediamine Oxidation, Thermal DegradationGC-MS, LC-MS, Ion Chromatography
Piperazinone OxidationGC-MS, LC-MS
Piperazinol OxidationGC-MS, LC-MS
Ammonia Thermal Degradation, OxidationIon Chromatography
Formate Thermal Degradation, OxidationIon Chromatography
Pyridine-4-carbaldehyde Oxidative cleavage of the C-N bondGC-MS, LC-MS
Piperazine Cleavage of the pyridin-4-ylmethyl groupGC-MS, LC-MS

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down thermal degradation.[7] Avoid prolonged exposure to high temperatures during experiments unless it is a parameter being studied.

  • Inert Atmosphere: For sensitive experiments, particularly those involving heating or the presence of potential catalysts, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Control of pH: Maintain the pH of the solution within a stable range. Although piperazine is relatively stable to hydrolysis, extreme pH values could potentially catalyze other degradation reactions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a suitable chelating agent (e.g., EDTA) may be beneficial, though its compatibility with the experimental system must be verified.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing my this compound solution.

Possible Cause 1: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the solution has been stored at the correct temperature and protected from light.

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored solution to that of a freshly prepared sample to see if the unexpected peaks are present in the fresh sample.

    • Perform Forced Degradation Studies: To tentatively identify the degradation products, subject a sample to forced degradation conditions (e.g., heat, oxidation with H₂O₂, acid/base hydrolysis, UV light exposure).[8][9][10] Analyze the stressed samples by LC-MS or GC-MS to correlate the appearance of new peaks with specific degradation pathways.

    • Literature Review: Search for literature on the degradation of similar compounds to help in the tentative identification of the unknown peaks.

Possible Cause 2: Contamination of the solvent or glassware.

  • Troubleshooting Steps:

    • Analyze a Solvent Blank: Run a chromatogram of the solvent used to prepare the solution to check for impurities.

    • Ensure Glassware is Clean: Use scrupulously clean glassware to prepare and store solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified time.

3. Analysis:

  • Analyze the stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

  • For identification of degradation products, use LC-MS or GC-MS.

Visualizations

Degradation Pathway of the Piperazine Moiety

DegradationPathway Piperazine Piperazine Moiety Oxidation Oxidative Stress (e.g., H₂O₂, O₂, metal ions) Piperazine->Oxidation Thermal Thermal Stress (Heat) Piperazine->Thermal Photodegradation Photolytic Stress (UV/Vis Light) Piperazine->Photodegradation Piperazinol Piperazinol Oxidation->Piperazinol [O] Piperazinone Piperazinone Oxidation->Piperazinone [O] N_Oxide N-Oxide Oxidation->N_Oxide [O] RingOpened Ring-Opened Products (e.g., Ethylenediamine derivatives) Oxidation->RingOpened [O] Dealkylation De-alkylation Products Oxidation->Dealkylation [O] Thermal->RingOpened Δ N_Formylpiperazine N-Formylpiperazine Thermal->N_Formylpiperazine Δ

Caption: Predicted degradation pathways of the piperazine moiety under different stress conditions.

Experimental Workflow for Forced Degradation Studies

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Start->Thermal Photo Photodegradation (UV) Start->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/GC-MS for Product Identification HPLC->LCMS Data Data Interpretation & Pathway Elucidation LCMS->Data

Caption: A typical experimental workflow for conducting and analyzing forced degradation studies.

References

Technical Support Center: Purification of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Pyridin-4-ylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can arise from the synthetic route used. The most common methods for synthesizing this compound are the reaction of 4-picolyl chloride with piperazine or the reductive amination of 4-pyridinecarboxaldehyde with piperazine. Potential impurities include:

  • Unreacted Starting Materials:

    • Piperazine

    • 4-Picolyl chloride (or 4-pyridinecarboxaldehyde)

  • Reaction Byproducts:

    • 1,4-bis(pyridin-4-ylmethyl)piperazine: This is a common byproduct resulting from the dialkylation of piperazine, where two 4-picolyl groups attach to both nitrogen atoms of the piperazine ring.

    • N-oxide derivatives: The pyridine nitrogen is susceptible to oxidation.

  • Degradation Products:

    • Impurities from the degradation of starting materials, for instance, 4-pyridinemethanol from the hydrolysis of 4-picolyl chloride.

Q2: What is the general appearance of pure this compound?

A2: Pure this compound is typically a colorless to pale yellow oil or a low-melting solid at room temperature. The presence of significant color may indicate the presence of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Issue 1: My purified product still contains starting materials (piperazine or 4-picolyl chloride/4-pyridinecarboxaldehyde).
Possible Cause Solution
Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, adjust the stoichiometry of reactants or prolong the reaction time.
Inefficient purification.For excess piperazine: Piperazine is highly polar and can often be removed by washing the crude product with water or brine during workup. If it persists, column chromatography is effective. For excess 4-picolyl chloride/4-pyridinecarboxaldehyde: These are less polar than the desired product and can be separated by silica gel column chromatography.
Issue 2: The major impurity in my product is the dialkylated byproduct, 1,4-bis(pyridin-4-ylmethyl)piperazine.
Possible Cause Solution
Incorrect stoichiometry of reactants.This byproduct is favored when the ratio of 4-picolyl chloride to piperazine is high. Using a larger excess of piperazine during the synthesis can minimize the formation of the dialkylated product.
Inefficient separation.The dialkylated product is significantly less polar than the desired mono-alkylated product. Silica gel column chromatography is the most effective method for separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best separation.
Issue 3: My product is discolored (yellow to brown).
Possible Cause Solution
Presence of oxidized impurities.The pyridine ring can be susceptible to oxidation. Treatment of the crude product with a small amount of activated charcoal during recrystallization can help remove colored impurities.
Thermal degradation.Avoid excessive heating during purification, especially during distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Experimental Protocols

Recrystallization

Recrystallization is a suitable method if the crude product is a solid and the impurities have different solubility profiles from the desired compound.

Recommended Solvent Systems:

  • Ethanol/Water

  • Isopropanol/Water

  • Toluene/Heptane

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the hot solvent (e.g., ethanol).

  • Dissolution: To the main batch of the crude product in an Erlenmeyer flask, add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from both more and less polar impurities.

Typical Conditions:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. To prevent peak tailing due to the basic nature of the compound, it is highly recommended to add a small amount of a basic modifier. Example Eluent System: Start with 100% DCM and gradually increase the proportion of a stock solution of 2% triethylamine (TEA) in Methanol. A final mobile phase composition of 95:5 DCM:(2% TEA in MeOH) is a good target for elution of the product.
Elution Monitoring Thin-Layer Chromatography (TLC)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the mobile phase as required.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Fractional Distillation

If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing less volatile impurities.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Check: Analyze the collected fractions for purity.

Data Presentation

Purification MethodTypical Impurities RemovedExpected PurityTypical Yield
Recrystallization Less soluble impurities at low temperatures, colored impurities (with charcoal).>98%60-80%
Column Chromatography Starting materials, dialkylated byproduct, other byproducts.>99%70-90%
Fractional Distillation Non-volatile or high-boiling impurities.>98%50-70%

Visualizations

Purification_Troubleshooting cluster_start Crude Product Analysis cluster_impurities Identify Impurities (TLC, NMR, GC-MS) cluster_solutions Purification Strategy cluster_methods Recommended Purification Method Start Crude this compound Impurity_ID What are the major impurities? Start->Impurity_ID SM Starting Materials (Piperazine, etc.) Impurity_ID->SM Polar Dialkylated 1,4-bis(pyridin-4-ylmethyl)piperazine Impurity_ID->Dialkylated Less Polar Colored Colored Impurities Impurity_ID->Colored Other Other/Unknown Impurity_ID->Other Wash Aqueous Wash / Extraction SM->Wash Column Column Chromatography Dialkylated->Column Recrystal Recrystallization with Charcoal Colored->Recrystal Other->Column Wash->Column Distill Fractional Distillation Column->Distill For high boiling impurities Recrystal->Column If still impure

Caption: Troubleshooting flowchart for the purification of this compound.

Experimental_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Eluent Crude->Dissolve Load Load Sample Dissolve->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Gradient (e.g., DCM/MeOH + TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General experimental workflow for purification by column chromatography.

Technical Support Center: Enhancing the Storage Stability of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 1-(Pyridin-4-ylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The main factors that can compromise the stability of this compound are exposure to light, moisture, oxygen, and elevated temperatures. As a heterocyclic amine, it is susceptible to oxidative degradation and hydrolysis. The pyridine ring can also be sensitive to photodegradation.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. It is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A color change, often to a yellow or brownish hue, is a common indicator of degradation. This is typically due to oxidation or the formation of degradation products upon exposure to air and/or light. It is crucial to re-analyze the purity of the sample before use if any color change is observed.

Q4: Can the pH of a solution affect the stability of this compound?

A4: Yes, the pH of a solution can significantly impact the stability of piperazine derivatives.[3] As a basic compound, this compound is more stable in neutral to slightly basic conditions. In acidic or strongly basic solutions, it can be more susceptible to hydrolysis and other degradation pathways. For solutions, it is recommended to use a buffered system to maintain an optimal pH.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound.- Confirm the identity of the new peaks using LC-MS. - Review storage conditions. Ensure the sample is protected from light, moisture, and air. - Perform a forced degradation study to identify potential degradation products and establish a stability-indicating method.
Decreased potency or biological activity of the compound. Significant degradation has occurred.- Re-test the purity of the compound using a validated analytical method (e.g., HPLC). - If purity is compromised, a fresh batch of the compound should be used. - Implement stricter storage protocols for future batches.
Inconsistent results in experiments using the same batch. Non-homogeneous degradation within the sample.- Ensure the entire batch is stored under consistent conditions. - Before use, allow the entire container to reach room temperature to prevent condensation. - Gently mix the sample before taking an aliquot.
Precipitation observed in a solution of the compound. pH shift, temperature change, or formation of insoluble degradation products.- Check the pH of the solution and adjust if necessary. - Ensure the compound is fully dissolved at the working temperature. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound under various stress conditions. This data is representative of similar compounds and should be used as a guideline for designing stability studies.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothesized)
Acidic Hydrolysis (0.1 M HCl) 24 hours60 °C15%Pyridine-4-carbaldehyde, Piperazine
Basic Hydrolysis (0.1 M NaOH) 24 hours60 °C8%Pyridine-4-carboxylic acid, Piperazine
Oxidative (3% H₂O₂) 8 hoursRoom Temp25%N-oxide derivatives, Piperazine ring-opened products
Thermal 7 days80 °C10%N-debenzylated products, colored impurities
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp12%Pyridine ring oxidation/rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient is a common starting point.

  • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) detector to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If peak tailing is observed, consider a C8 or a phenyl column.

2. Mobile Phase Optimization:

  • Aqueous Phase: A buffer such as 20 mM potassium phosphate with the pH adjusted to a range of 3-7 is a good starting point.

  • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% organic phase over 30 minutes) to separate all potential degradation products.

3. Detection:

  • Use a PDA detector to identify the optimal wavelength for detection of the parent compound and its degradants.

  • Couple the HPLC to an MS detector for mass identification of the peaks.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms characterization Degradant Characterization lcms->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photodegradation parent This compound pyridine_aldehyde Pyridine-4-carbaldehyde parent->pyridine_aldehyde H⁺/H₂O piperazine Piperazine parent->piperazine H⁺/H₂O or OH⁻/H₂O n_oxide N-Oxide Derivatives parent->n_oxide [O] pyridine_oxide Pyridine Ring Oxidation Products parent->pyridine_oxide ring_opened Piperazine Ring-Opened Products n_oxide->ring_opened [O]

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(Pyridin-4-ylmethyl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield of the desired mono-alkylated product and formation of a significant amount of di-alkylated byproduct.

  • Potential Cause: Piperazine has two reactive secondary amine groups, and the initial N-alkylation can activate the second nitrogen, leading to di-substitution.

  • Solutions:

    • Control Stoichiometry: Use a large excess of piperazine relative to 4-picolyl chloride. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[1]

    • Slow Addition: Add the 4-picolyl chloride solution dropwise to the reaction mixture to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.[2]

    • Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. This is a highly effective method to ensure mono-alkylation.[1][2] The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed in a subsequent step.

    • Reductive Amination: As an alternative to direct alkylation, reductive amination of piperazine with pyridine-4-carboxaldehyde can offer better control and prevent the formation of quaternary ammonium salts.[2]

Issue 2: Difficulty in extracting the product from the aqueous phase during work-up.

  • Potential Cause: this compound is a basic compound that can form a water-soluble salt in acidic or neutral aqueous solutions.

  • Solution:

    • Basification of the Aqueous Layer: After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine and pyridine nitrogens, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform, facilitating extraction.[2]

Issue 3: Formation of a stable emulsion during aqueous work-up.

  • Potential Cause: The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions.

  • Solution:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Issue 4: Incomplete reaction or slow reaction rate.

  • Potential Cause:

    • Poor Solubility of Reagents: The starting materials may not be fully dissolved in the chosen solvent.

    • Insufficient Base Strength: The base may not be strong enough to effectively neutralize the acid generated during the reaction.

    • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]

  • Solutions:

    • Solvent Selection: Switch to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to ensure all reagents are fully dissolved.[2]

    • Base Selection: Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[2]

    • Temperature Optimization: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-alkylation of piperazine on a large scale?

A1: The use of a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method for ensuring selective mono-alkylation, especially during scale-up.[1][2] This approach directs the alkylation to the unprotected nitrogen atom and avoids the formation of di-substituted byproducts, which can be challenging to separate from the desired product.

Q2: Which solvents are recommended for the N-alkylation of piperazine with 4-picolyl chloride?

A2: Polar aprotic solvents are generally preferred to ensure the solubility of the reactants. Acetonitrile and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[2]

Q3: How can I effectively purify the final product?

A3: Purification challenges often arise due to the polar nature of the product. After a successful extraction into an organic solvent (following basification of the aqueous layer), column chromatography on silica gel is a common purification method. A mobile phase gradient of methanol in dichloromethane or chloroform can be effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: Are there any specific safety precautions to consider when working with 4-picolyl chloride?

A4: Yes, 4-picolyl chloride hydrochloride is a corrosive and moisture-sensitive solid.[3][4] It can cause severe irritation to the skin, eyes, and respiratory tract.[4] It is important to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep it away from moisture and incompatible materials like strong oxidizing agents.[3]

Quantitative Data Summary

The following table summarizes representative yields for different strategies in the mono-N-alkylation of piperazine, based on general principles and literature on similar reactions. Actual yields may vary depending on specific reaction conditions and scale.

StrategyAlkylating AgentPiperazine EquivalentsSolventBaseTemperature (°C)Typical Yield of Mono-alkylated ProductReference
Excess Piperazine4-Picolyl Chloride5 - 10AcetonitrileK₂CO₃60 - 8050 - 70%[1][2]
N-Boc-Piperazine4-Picolyl Chloride1.1DMFK₂CO₃Room Temp - 60> 90% (before deprotection)[1][2]
Reductive AminationPyridine-4-carboxaldehyde1Dichloromethane-Room Temp70 - 90%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Piperazine

  • Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Dissolve 4-picolyl chloride hydrochloride (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred piperazine suspension over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to >10 with 2M NaOH. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via N-Boc-piperazine

  • Step A: Synthesis of tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate

    • Reaction Setup: To a solution of N-Boc-piperazine (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

    • Reagent Addition: Add 4-picolyl chloride hydrochloride (1 equivalent) portion-wise to the stirred mixture.

    • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step B: Deprotection of the Boc Group

    • Reaction Setup: Dissolve the purified product from Step A in dichloromethane.

    • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

    • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with NaOH solution.

    • Extraction and Purification: Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the final product.

Mandatory Visualizations

TroubleshootingWorkflow start Start Synthesis d1 Low Yield of Mono-alkylated Product? start->d1 end_success Successful Synthesis end_fail Re-evaluate Synthetic Strategy d2 Purification Issues? d1->d2 No s1a Increase Piperazine Excess d1->s1a Yes d3 Incomplete Reaction? d2->d3 No d4 Emulsion during Work-up? d2->d4 Yes (Emulsion) s2 Basify Aqueous Layer (pH 9.5-12) d2->s2 Yes (Product in Aqueous Phase) d3->end_success No s3a Change to Polar Aprotic Solvent (DMF) d3->s3a Yes s4 Add Saturated Brine Solution d4->s4 Yes s1b Slow Addition of Alkylating Agent s1a->s1b s1c Use N-Boc-Piperazine s1b->s1c s1c->end_fail s2->end_success s3b Use Stronger Base (e.g., K2CO3) s3a->s3b s3c Increase Reaction Temperature s3b->s3c s3c->end_fail s4->end_success

Caption: Troubleshooting workflow for the synthesis of this compound.

ExperimentalWorkflow stage1 Reaction Setup: Piperazine + Base in Solvent stage2 Slow Addition of 4-Picolyl Chloride stage1->stage2 stage3 Reaction at Elevated Temperature stage2->stage3 stage4 Work-up: Filtration & Concentration stage3->stage4 stage5 Aqueous Extraction: Basify & Extract with Organic Solvent stage4->stage5 stage6 Purification: Column Chromatography stage5->stage6 stage7 Final Product stage6->stage7

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Selective Mono-alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing di-alkylation in piperazine reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guide

Directly address common experimental challenges with these targeted solutions.

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of di-substituted byproduct 1. Stoichiometry: A 1:1 ratio of piperazine to the alkylating agent is often used, which can lead to a mixture of mono- and di-substituted products. 2. High Reactivity of Mono-substituted Product: The initial product is still nucleophilic and can react further. 3. Rapid Addition of Electrophile: A high local concentration of the alkylating agent increases the likelihood of a second alkylation.1. Use Excess Piperazine: Employ a 5-10 fold excess of piperazine relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2] 2. Employ a Mono-protected Piperazine: Use a piperazine derivative with a protecting group like tert-butoxycarbonyl (Boc) on one nitrogen to ensure selective alkylation on the other.[1][3][4][5] 3. Slow Addition: Add the alkylating agent dropwise to the reaction mixture, especially at lower temperatures, to maintain a low concentration of the electrophile.[1][3]
Low or No Yield 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield. 2. Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete. 3. Inactive Catalyst (if applicable): Contamination can poison the catalyst.1. Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate.[5] Many N-alkylation reactions require heating.[3] 2. Change Solvent: Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[3] 3. Use Pure Reagents: Ensure the use of high-purity, anhydrous reagents and solvents.[3]
Product is Highly Water-Soluble and Difficult to Extract Formation of a Salt: The N-alkylated piperazine product is likely protonated, forming a salt that is soluble in the aqueous phase.[3][6]Basify the Aqueous Layer: After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[3] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3][7]
Reaction Stalls or is Incomplete 1. Insufficient Base: The acid byproduct of the reaction is not being effectively neutralized. 2. Reversible Reaction: The reaction may be reaching an equilibrium that disfavors product formation.1. Use a Stronger/More Base: Employ a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[3] 2. Effective Neutralization: Ensure sufficient base is present to drive the reaction forward by neutralizing the acid byproduct.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-alkylation of piperazine?

A1: The most dependable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Acetylpiperazine.[3][4] The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[3][4]

Q2: How does using an excess of piperazine favor mono-alkylation?

A2: Using a large excess of piperazine (e.g., 5-10 equivalents) increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-alkylated product that has already formed.[1][2][4]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[3] Common aprotic solvents include acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[3][4] It is crucial to use anhydrous solvents to prevent side reactions.[3]

Q4: Can I use piperazine salts to control selectivity?

A4: Yes, employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][4] This can be achieved by reacting piperazine with one equivalent of an acid like HCl.[6]

Q5: Besides direct alkylation, are there other methods to achieve mono-N-alkylation?

A5: Yes, reductive amination is a valuable alternative.[3] This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reagent like sodium triacetoxyborohydride (STAB). This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[3][6]

Comparative Data on Mono-alkylation Strategies

The following table summarizes the effectiveness of different strategies for the mono-alkylation of piperazine with benzyl bromide.

Strategy Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%)
Standard Stoichiometry1.1None4535
Excess Piperazine5.0None75<5
Protecting Group Strategy1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data synthesized from representative examples to illustrate the impact of different strategies.[2]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl halide using an excess of piperazine.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Mono-N-alkylation of N-Boc-piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl halide (e.g., alkyl iodide or bromide) (1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Acetonitrile or DMF

Procedure:

  • Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add potassium carbonate to the solution.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[4]

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final mono-alkylated product.[5]

Visual Guides

logical_relationship start Start: Piperazine + Alkyl Halide problem Problem: Di-alkylation Occurs start->problem Standard Conditions solution Solutions for Mono-alkylation problem->solution strategy1 Strategy 1: Use Excess Piperazine solution->strategy1 strategy2 Strategy 2: Use Protecting Group (e.g., N-Boc-piperazine) solution->strategy2 strategy3 Strategy 3: Slow Addition of Alkylating Agent solution->strategy3 strategy4 Strategy 4: Use Piperazinium Salt solution->strategy4 outcome Desired Outcome: Mono-alkylated Piperazine strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Decision tree for preventing di-alkylation.

experimental_workflow cluster_0 Protected Piperazine Strategy cluster_1 Excess Piperazine Strategy p1 1. Protect Piperazine (e.g., with Boc₂O) p2 2. Alkylation of Mono-protected Piperazine p1->p2 p3 3. Deprotection (Acidic Conditions) p2->p3 p4 Mono-alkylated Product p3->p4 e1 1. React Alkyl Halide with Excess Piperazine (5-10 eq.) e2 2. Purification (Column Chromatography) e1->e2 e3 Mono-alkylated Product e2->e3

Caption: Workflow comparison for mono-alkylation methods.

References

Technical Support Center: Method Development for Resolving 1-(Pyridin-4-ylmethyl)piperazine Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving byproducts encountered during the synthesis and analysis of 1-(Pyridin-4-ylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of piperazine with a 4-picolyl halide (e.g., 4-picolyl chloride). Potential byproducts can arise from this reaction, including:

  • Unreacted Starting Materials: Residual piperazine and 4-picolyl chloride.

  • Di-substituted Piperazine: N,N'-bis(pyridin-4-ylmethyl)piperazine, where two 4-picolyl groups have reacted with one piperazine molecule.[1]

  • Products of Side Reactions: Impurities from the starting materials or degradation products.[2]

Q2: Which analytical techniques are most suitable for resolving this compound and its byproducts?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of piperazine and pyridine derivatives.[3]

  • HPLC: Particularly Reversed-Phase HPLC (RP-HPLC), is well-suited for the separation of these polar, basic compounds.[4]

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used, especially for identifying and quantifying volatile impurities.[5]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Peak Tailing of this compound

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[4] This is often caused by the interaction of the basic amine groups with acidic silanol groups on the stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-4) can protonate the basic analytes and minimize interactions with silanol groups, leading to more symmetrical peaks.[6]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can help to mask the active silanol sites.[4]

  • Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can reduce silanol interactions.[7]

  • Lower Sample Load: Overloading the column can exacerbate peak tailing. Reducing the injection volume or sample concentration may improve peak shape.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 4? start->check_pH lower_pH Lower Mobile Phase pH to 2-4 check_pH->lower_pH No check_additive Is a Competing Base Present? check_pH->check_additive Yes lower_pH->check_additive add_additive Add Triethylamine (TEA) to Mobile Phase check_additive->add_additive No check_column Is Column End-Capped or Deactivated? check_additive->check_column Yes add_additive->check_column change_column Switch to a Deactivated or End-Capped Column check_column->change_column No check_load Is Sample Overloaded? check_column->check_load Yes change_column->check_load reduce_load Reduce Injection Volume or Concentration check_load->reduce_load Yes end Symmetrical Peak Achieved check_load->end No reduce_load->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Issue: Poor Resolution Between this compound and Byproducts

Achieving baseline separation between the main compound and closely related impurities, such as the di-substituted byproduct, can be challenging.

Solutions:

  • Optimize Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase can significantly impact selectivity.

  • Gradient Elution: Employing a shallow gradient can help to separate closely eluting peaks.

  • Change Stationary Phase: If resolution is still insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

  • Temperature Control: Adjusting the column temperature can alter selectivity and improve resolution.[8]

Logical Relationship for Improving Resolution

G start Poor Resolution optimize_mobile_phase Optimize Organic Modifier Ratio start->optimize_mobile_phase implement_gradient Implement a Shallow Gradient optimize_mobile_phase->implement_gradient change_stationary_phase Change Column Stationary Phase implement_gradient->change_stationary_phase adjust_temperature Adjust Column Temperature change_stationary_phase->adjust_temperature end Resolution Achieved adjust_temperature->end

Caption: Sequential steps for improving chromatographic resolution.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Purity Analysis

This protocol provides a starting point for the method development of this compound and its byproducts.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for specific sample matrices and impurity profiles.

Protocol 2: GC-MS Method for Impurity Identification

This protocol can be used for the identification and quantification of volatile impurities.

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 50-500 amu

Quantitative Data Summary

The following table provides hypothetical retention time data for a successful separation of this compound and its common byproducts using an optimized RP-HPLC method.

CompoundRetention Time (min)
Piperazine2.5
4-Picolyl chloride8.2
This compound 10.5
N,N'-bis(pyridin-4-ylmethyl)piperazine15.8

Experimental Workflow for Method Development

G cluster_0 Method Development start Define Separation Goals select_method Select Initial HPLC/GC Conditions start->select_method run_initial Run Initial Experiment select_method->run_initial evaluate Evaluate Resolution and Peak Shape run_initial->evaluate optimize Optimize Parameters (Mobile Phase, Gradient, etc.) evaluate->optimize Not Acceptable validate Validate Method (Precision, Accuracy, etc.) evaluate->validate Acceptable optimize->run_initial end Final Method validate->end

Caption: A typical workflow for analytical method development.

References

Validation & Comparative

Validating the Structure of 1-(Pyridin-4-ylmethyl)piperazine via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 1-(Pyridin-4-ylmethyl)piperazine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed experimental protocol, a comparative analysis of expected versus alternative spectral data, and a logical workflow for unequivocal structural confirmation.

Predicted ¹H NMR Spectral Data for this compound

The expected ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyridinyl, methylene, and piperazinyl protons. The anticipated chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on established chemical shift principles and data from analogous structures. The structure and proton assignments are depicted in Figure 1.

Figure 1: Structure and Proton Numbering for this compound

A diagram of this compound with proton labels.

Assignment Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridinyl-H (α to N)a~ 8.5Doublet (d)2H
Pyridinyl-H (β to N)b~ 7.2Doublet (d)2H
Methylene-Hc~ 3.5Singlet (s)2H
Piperazinyl-H (adjacent to CH₂)d~ 2.5Triplet (t) or Multiplet (m)4H
Piperazinyl-H (adjacent to NH)e~ 2.8Triplet (t) or Multiplet (m)4H
Piperazinyl-NHfVariableBroad Singlet (br s)1H

Comparative Analysis with Potential Alternatives

Compound Key Differentiating ¹H NMR Features
1-(Pyridin-2-ylmethyl)piperazine The pyridinyl protons would exhibit a more complex splitting pattern due to the different coupling constants between adjacent protons. The chemical shifts of the pyridinyl protons would also differ significantly.
1-(Pyridin-3-ylmethyl)piperazine The pyridinyl protons would show a distinct set of chemical shifts and coupling patterns characteristic of a 3-substituted pyridine ring.
4-Picoline (4-Methylpyridine) Absence of piperazine and methylene signals. A characteristic methyl singlet would be observed around 2.3 ppm.
Piperazine A single signal for all eight equivalent protons (a singlet) would be observed around 2.8-2.9 ppm in the absence of the pyridinylmethyl group.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.

  • The sample should be shimmed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Temperature: Room temperature (approximately 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • The resulting spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

  • The signals should be integrated to determine the relative number of protons.

Logical Workflow for Structure Validation

The following diagram illustrates the logical steps involved in validating the structure of this compound using the acquired ¹H NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification cluster_3 Conclusion A Prepare Sample of This compound B Acquire ¹H NMR Spectrum A->B C Process Spectrum: - Fourier Transform - Phasing - Baseline Correction B->C D Reference Chemical Shifts to TMS (0 ppm) C->D E Integrate Signals D->E F Analyze Multiplicities E->F G Compare Experimental Data with Predicted Data Table F->G H Check for Presence of: - Pyridinyl Signals (α & β) - Methylene Singlet - Two Distinct Piperazinyl Signals G->H I Verify Integration Ratios (2:2:2:4:4) G->I J Confirm Splitting Patterns G->J K Does Experimental Data Match Predicted Data? J->K L Structure Confirmed K->L Yes M Structure Not Confirmed (Consider Isomers or Impurities) K->M No

A flowchart for the validation of this compound.

By following this guide, researchers can systematically acquire and interpret ¹H NMR data to confidently validate the chemical structure of this compound, ensuring the integrity of their starting materials for further research and development.

Comparative Biological Activity of 1-(Pyridin-4-ylmethyl)piperazine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-(Pyridin-4-ylmethyl)piperazine and its analogs. The information is supported by experimental data to facilitate the evaluation of this chemical scaffold for further investigation and development.

The this compound core is a versatile scaffold that has been explored for a range of biological activities. Analogs of this compound have been synthesized and evaluated for their potential as antiparasitic, receptor-binding, and enzyme-inhibiting agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes relevant pathways and workflows to provide a comprehensive overview of their biological profiles.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs have been primarily investigated in the contexts of antiparasitic activity, specifically against Leishmania donovani, and in their binding affinity to central nervous system receptors.

Antileishmanial and CYP51 Inhibitory Activity

A series of N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamides, analogs of the parent compound, have been evaluated for their inhibitory effects on Leishmania donovani CYP51 (sterol 14α-demethylase) and the growth of L. donovani promastigotes. The data reveals that substitutions on the terminal phenyl ring significantly influence both enzyme inhibition and antiparasitic activity.

Compound IDR (Substitution on Phenyl Ring)L. donovani CYP51 IC50 (µM)L. donovani Growth Inhibition IC50 (µM)
4a 3,5-di-Me1.8>100
4b 2,3-di-Me3.8>100
4c 2-Me12>100
4d 3-Me1.7>100
4e 4-Me3.9>100
4f 3-F0.57>100
4g 3-Cl0.69>100
4h 3-Br0.81>100
4i 3-CF31.1>100
4j 3-OMe2.5>100
4k 3,5-di-Cl0.82>100
4l 3,5-di-F0.94>100

Data extracted from a study on Leishmania CYP51 and CYP5122A1 inhibitors[1].

Receptor Binding Affinity

The replacement of the piperidine ring with a piperazine moiety in certain molecular scaffolds has been shown to significantly impact receptor binding affinity. A comparative study of a 4-(pyridin-4-yl)piperazin-1-yl derivative and its piperidine analog demonstrated a marked difference in their affinity for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.

Compound IDCore StructurehH3R Ki (nM)σ1R Ki (nM)
Compound 4 4-(pyridin-4-yl)piperazin-1-yl3.171531
Compound 5 (analog) 4-(pyridin-4-yl)piperidin-1-yl7.703.64

Data highlights the influence of the piperazine versus piperidine core on receptor affinity.

Urease Inhibitory Activity

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives, which are structural analogs of pyridyl-piperazines, have been synthesized and evaluated for their urease inhibitory activity. These compounds demonstrated potent inhibition of urease, with IC50 values in the low micromolar range.

Compound IDR GroupUrease IC50 (µM)
5b 2-Bromophenyl2.0 ± 0.73
7e 2-Nitrophenyl2.24 ± 1.63
3 (precursor) H3.90 ± 1.91
Thiourea (standard) -23.2 ± 11.0

Data from a study on pyridylpiperazine hybrid derivatives as urease inhibitors[2].

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.

CYP51 Inhibition Assay

This protocol is based on a method for determining the lanosterol 14α-demethylase activity of recombinant Leishmania donovani CYP51.

Materials:

  • Recombinant L. donovani CYP51

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • Lanosterol

  • NADPH

  • Test compounds

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dithiothreitol (DTT)

  • Ethanol

  • Ethyl acetate

  • LC-MS/MS or GC-MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of lanosterol in ethanol. Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Reconstitution: In a reaction tube, combine the potassium phosphate buffer, DTT, recombinant L. donovani CYP51, and recombinant human CPR.

  • Inhibitor Addition: Add varying concentrations of the test compounds or a vehicle control to the reaction mixture.

  • Enzymatic Reaction:

    • Pre-incubate the mixture for a short period at room temperature.

    • Add lanosterol to the reaction mixture and pre-incubate at 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C with shaking.

  • Extraction and Analysis: Stop the reaction and extract the sterols using ethyl acetate. Analyze the product formation using LC-MS/MS or GC-MS to determine the extent of CYP51 inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Leishmania donovani Promastigote Growth Inhibition Assay

This assay is used to determine the effect of the compounds on the viability of Leishmania donovani promastigotes.

Materials:

  • Leishmania donovani promastigotes

  • Schneider's insect medium supplemented with fetal bovine serum (FBS)

  • Test compounds

  • 96-well plates

  • Resazurin solution

  • Fluorometer

Procedure:

  • Parasite Culture: Culture L. donovani promastigotes in Schneider's insect medium supplemented with FBS at 26°C.

  • Assay Setup:

    • Seed the promastigotes into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well).

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known antileishmanial drug).

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for an additional period.

    • Measure the fluorescence using a fluorometer (e.g., excitation at 550 nm and emission at 590 nm). The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits parasite growth by 50% compared to the vehicle control.

Histamine H3 and Sigma-1 Receptor Binding Assays

These assays determine the binding affinity of the compounds to their respective receptors using a radioligand competition format.

Materials:

  • Cell membranes expressing the target receptor (hH3R or σ1R)

  • Radioligand (e.g., [3H]-(+)-pentazocine for σ1R, [3H]Nα-methylhistamine for hH3R)

  • Test compounds

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea to determine the inhibitory activity of the compounds.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, test compound solution, and urease enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Enzymatic Reaction: Add the urea solution to initiate the reaction and incubate for a further period at 37°C.

  • Color Development: Stop the reaction by adding the phenol and alkali reagents. Incubate to allow for the development of the blue-green indophenol color.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 625 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound and its analogs.

experimental_workflow_cyp51 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) reconstitution Reconstitute Enzyme System reagents->reconstitution incubation Incubate with Inhibitor reconstitution->incubation reaction Initiate Reaction (NADPH) incubation->reaction extraction Product Extraction reaction->extraction lcms LC-MS/MS Analysis extraction->lcms data Calculate IC50 lcms->data

Caption: Workflow for CYP51 Inhibition Assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Prepare Bacterial/Fungal Culture inoculation Inoculate Microplate culture->inoculation compound_prep Prepare Serial Dilutions of Compound compound_prep->inoculation incubation Incubate at 37°C inoculation->incubation readout Measure Optical Density or Add Viability Indicator incubation->readout mic Determine MIC/IC50 readout->mic

Caption: General Workflow for Antimicrobial/Antifungal Assay.

signaling_pathway_h3r ligand H3R Antagonist (e.g., Pyridyl-piperazine) h3r Histamine H3 Receptor ligand->h3r Blocks g_protein Gi/o Protein h3r->g_protein Inhibits Activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Decreases Activation downstream Downstream Effects (e.g., Neurotransmitter Release) pka->downstream Modulates

Caption: Simplified Histamine H3 Receptor Signaling Pathway.

References

A Comparative Guide to the CNS Activity of 1-(Pyridin-4-ylmethyl)piperazine and 1-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous feature in centrally acting agents, valued for its ability to interact with a wide range of G-protein coupled receptors and transporters. This guide provides a comparative analysis of two key piperazine derivatives: 1-(Pyridin-4-ylmethyl)piperazine and the well-characterized psychostimulant, 1-benzylpiperazine (BZP). While BZP has been extensively studied due to its prevalence as a recreational drug, comparative data for its pyridinylmethyl analogue is sparse. This document summarizes the available experimental data for BZP to serve as a benchmark, highlights the current knowledge gap regarding this compound, and discusses the potential pharmacological implications of the structural differences between these two compounds.

Chemical Structures

The core structural difference lies in the aromatic moiety attached to the piperazine ring: a phenyl group in 1-benzylpiperazine and a pyridin-4-yl group in this compound. This seemingly minor change can significantly impact the electronic properties, basicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Figure 1: Chemical Structures

G Figure 1: Chemical Structures of Target Compounds cluster_0 1-Benzylpiperazine cluster_1 This compound 1-benzylpiperazine This compound

Caption: Molecular structures of 1-benzylpiperazine and this compound.

Pharmacological Profile of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine is a synthetic stimulant with effects comparable to amphetamine, though it is less potent.[1][2] Its primary mechanism of action involves the release of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][4][5]

Receptor and Transporter Binding Affinity

BZP interacts with monoamine transporters to elicit its stimulant effects. The table below summarizes its potency for inducing the release of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Table 1: 1-Benzylpiperazine Monoamine Transporter Release Activity

TransporterEC50 (nM)
DAT175
NET62
SERT6050
Data from a study cited in Wikipedia, originally from a 2005 publication by Nagai et al.[1]

BZP also demonstrates affinity for various serotonin receptors and acts as an antagonist at the α2-adrenoreceptor.[1] Additionally, derivatives of benzylpiperazine have been shown to have high affinity for sigma-1 (σ1) receptors.[6][7]

In Vivo Behavioral Effects

In animal models, BZP induces a dose-dependent increase in locomotor activity and stereotypy, consistent with its stimulant properties.[8][9] Studies in mice have shown that BZP can substitute for the discriminative stimulus effects of S(+)-MDMA, suggesting similar subjective effects.[8] In humans, doses of 50-100 mg can lead to increased pulse rate, blood pressure, and pupil dilation.[2]

Pharmacokinetic Profile

Following oral administration in humans, BZP is rapidly absorbed, with peak plasma concentrations reached within 60 to 90 minutes.[4] It has an elimination half-life of approximately 5.5 hours.[3][10] BZP is metabolized in the liver, primarily through hydroxylation and N-dealkylation, with CYP2D6 being a key enzyme.[4][11] The major metabolites are 4-hydroxy-BZP and 3-hydroxy-BZP.[3][10] While BZP is expected to cross the blood-brain barrier, some in silico models predict low permeability.[4][11]

Table 2: Pharmacokinetic Parameters of 1-Benzylpiperazine in Humans (200 mg oral dose)

ParameterValue
Tmax75 min
Cmax262 ng/mL
t1/25.5 h
CL/F99 L/h
Data from Antia et al., 2009.[3][10]

Pharmacological Profile of this compound

A comprehensive search of the scientific literature did not yield specific experimental data on the CNS activity of this compound. While this compound is used as a building block in the synthesis of other molecules with potential biological activity, its own receptor binding profile, in vivo behavioral effects, and pharmacokinetic properties have not been publicly reported.

Potential Pharmacological Implications of the Pyridine Moiety

The replacement of the benzyl group with a pyridin-4-ylmethyl group introduces a nitrogen atom into the aromatic ring. This modification can have several predictable effects on the molecule's properties:

  • Increased Polarity and Basicity: The pyridine nitrogen increases the overall polarity and introduces an additional basic center. This could influence the compound's solubility, absorption, and ability to cross the blood-brain barrier.

  • Altered Receptor Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to different or stronger interactions with receptor binding pockets compared to the non-polar phenyl ring of BZP.

  • Metabolic Differences: The pyridine ring is generally more resistant to aromatic hydroxylation than a benzene ring. This could lead to a different metabolic profile and potentially a longer half-life compared to BZP.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the types of experiments required to characterize the CNS activity of these compounds.

Radioligand Binding Assays

This in vitro technique is used to determine the affinity of a compound for a specific receptor or transporter.

Figure 2: Radioligand Binding Assay Workflow

G Figure 2: Generalized Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor/transporter B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the filter-bound complex C->D E Calculate Ki values from competition binding curves D->E

Caption: A simplified workflow for determining receptor binding affinity.

Locomotor Activity Assay

This in vivo assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Figure 3: Locomotor Activity Experimental Design

G Figure 3: Typical Locomotor Activity Experimental Protocol A Acclimate animals to the locomotor activity chambers B Administer test compound or vehicle A->B C Place animals back into the chambers B->C D Record horizontal and vertical movements over a set time period using automated infrared beams C->D E Analyze data to determine dose-response effects on activity D->E

Caption: A standard protocol for assessing in vivo stimulant effects.

Pharmacokinetic Study

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Figure 4: In Vivo Pharmacokinetic Study Flow

G Figure 4: Workflow for an In Vivo Pharmacokinetic Study A Administer the compound to animals (e.g., oral or intravenous) B Collect blood samples at various time points A->B C Process blood to obtain plasma B->C D Quantify the concentration of the parent drug and its metabolites in plasma using LC-MS/MS C->D E Calculate pharmacokinetic parameters (Tmax, Cmax, t1/2, etc.) D->E

Caption: A general outline for determining the pharmacokinetic profile of a compound.

Conclusion

1-Benzylpiperazine is a well-documented CNS stimulant with a clear mechanism of action involving the release of monoamines. Its pharmacological and pharmacokinetic profiles have been established through numerous preclinical and clinical studies. In stark contrast, there is a significant lack of publicly available data on the CNS activity of this compound.

The structural difference between these two molecules, namely the presence of a pyridine ring in place of a benzene ring, is expected to confer distinct physicochemical and pharmacological properties. Future research should focus on characterizing the receptor binding affinities, in vivo behavioral effects, and pharmacokinetic profile of this compound to enable a direct and evidence-based comparison with 1-benzylpiperazine. Such studies would be invaluable for understanding the structure-activity relationships within this chemical class and for the rational design of novel CNS agents.

References

Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(Pyridin-4-ylmethyl)piperazine scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, acting as urease inhibitors, anti-inflammatory agents, and targeting central nervous system (CNS) receptors like dopamine and serotonin transporters. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various biological targets, supported by experimental data and detailed protocols.

Urease Inhibitory Activity

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers.[1] Therefore, the inhibition of urease is a key therapeutic strategy.

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their urease inhibitory activity. The results indicate that substitutions on the piperazine nitrogen play a crucial role in determining the inhibitory potency.[1][3]

Table 1: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives

CompoundR GroupIC50 (µM) ± SD
5b2-chloro-N-(4-chlorophenyl)acetamide2.0 ± 0.73
7e2-chloro-N-(3,4-dichlorophenyl)propanamide2.24 ± 1.63
Piperazine (3)-3.90 ± 1.91
Thiourea (Standard)-23.2 ± 11.0

Data sourced from studies on pyridylpiperazine hybrid derivatives as urease inhibitors.[1][2]

The data reveals that the introduction of substituted acetamide and propanamide moieties at the N4 position of the piperazine ring can significantly enhance urease inhibitory activity compared to the parent piperazine and the standard inhibitor, thiourea.[1][2] Specifically, compounds 5b and 7e emerged as the most potent inhibitors in their respective series.[1][3]

Experimental Protocol: In Vitro Urease Inhibition Assay

The urease inhibitory activity of the synthesized compounds was evaluated using an in vitro assay.[1][2]

  • Enzyme and Substrate Preparation: A solution of Jack bean urease and urea (substrate) is prepared in phosphate buffer.

  • Incubation: The test compounds, dissolved in a suitable solvent, are pre-incubated with the urease solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea solution.

  • Ammonia Quantification: The amount of ammonia produced is determined spectrophotometrically using the indophenol method.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the urease activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Urease Solution D Pre-incubate Urease with Test Compound A->D B Prepare Urea Solution E Initiate Reaction with Urea B->E C Prepare Test Compound Solutions C->D D->E F Incubate at 37°C E->F G Quantify Ammonia Production (Spectrophotometry) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I G D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Antagonist D3 Antagonist (e.g., this compound derivative) Antagonist->D3R Blocks Dopamine Dopamine Dopamine->D3R Activates G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis A Select Rats B Administer Test Compound A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Intervals C->D E Calculate % Inhibition of Edema D->E F Compare with Control Group E->F

References

In Vitro Assay Validation for Compounds Containing 1-(Pyridin-4-ylmethyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, featured in a variety of compounds targeting a range of biological entities. The robust in vitro validation of these compounds is a critical step in the drug discovery pipeline, providing essential data on their potency, selectivity, and mechanism of action. This guide offers a comparative overview of in vitro assays for validating compounds containing this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Efficacy of this compound Derivatives

The this compound moiety has been incorporated into inhibitors of various enzymes, including Leishmania donovani CYP51, tyrosinase, and urease, as well as antagonists of the histamine H3 receptor. The following tables summarize the in vitro efficacy of representative compounds and compare them with other known inhibitors.

Leishmania donovani CYP51 Inhibition

Table 1: Comparative Inhibitory Activity against L. donovani CYP51

Compound IDStructureIC50 (µM)[1]Reference CompoundStructureIC50 (µM)
4a N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide2.6Ketoconazole Not provided~0.05
4d N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide1.1
4p N-(3,5-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide0.57
4v N-(3,5-bis(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide0.65

Note: Ketoconazole is a well-known antifungal and CYP51 inhibitor. Its IC50 value can vary depending on the specific assay conditions.

Tyrosinase Inhibition

Table 2: Comparative Inhibitory Activity against Mushroom Tyrosinase

Compound IDStructureIC50 (µM)Reference CompoundStructureIC50 (µM)
Compound A (structure containing this compound)Data not available in provided search resultsKojic Acid Not provided~10-20
Compound B (structure containing this compound)Data not available in provided search results

Note: While specific this compound tyrosinase inhibitors with IC50 values were not found in the provided search results, Kojic acid is a standard tyrosinase inhibitor used for comparison.

Urease Inhibition

Table 3: Comparative Inhibitory Activity against Jack Bean Urease

Compound IDStructureIC50 (µM)Reference CompoundStructureIC50 (µM)
Compound C (structure containing this compound)Data not available in provided search resultsThiourea Not provided~22
Compound D (structure containing this compound)Data not available in provided search results

Note: Thiourea is a commonly used reference inhibitor for urease activity assays.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental process is crucial for interpreting in vitro data. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for compound validation.

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor This compound Derivative Inhibitor->CYP51

CYP51-mediated ergosterol biosynthesis pathway and its inhibition.

Histamine_H3_Receptor_Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi Gi/o Protein H3R->Gi Activates Neurotransmitter Neurotransmitter Release (e.g., Histamine, DA, ACh) H3R->Neurotransmitter Inhibits Release AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Antagonist This compound Derivative Antagonist->H3R

Histamine H3 receptor signaling pathway and its antagonism.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound derivative) Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction Initiation of Reaction (Substrate Addition) Incubation->Reaction Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction->Detection Data_Processing Raw Data Processing Detection->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc Report Results Reporting IC50_Calc->Report

A generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of in vitro data. Below are methodologies for key assays relevant to the this compound scaffold.

Leishmania donovani CYP51 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant L. donovani CYP51.

Materials:

  • Recombinant L. donovani CYP51 enzyme

  • NADPH

  • Lanosterol (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the recombinant CYP51 enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).

  • Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate, lanosterol, to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the reaction products using a suitable method, such as HPLC or LC-MS, to quantify the conversion of lanosterol.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the IC50 of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, test compound at various concentrations, and mushroom tyrosinase solution to each well.

  • Include a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), and a positive control (kojic acid).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals for a specified duration (e.g., 20 minutes) using a microplate reader. The formation of dopachrome results in an increase in absorbance.

  • Calculate the initial reaction velocity (rate of increase in absorbance) for each concentration.

  • Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the negative control.

  • Calculate the IC50 value from the dose-response curve.

Jack Bean Urease Inhibition Assay

Objective: To determine the IC50 of test compounds against jack bean urease.

Materials:

  • Jack bean urease

  • Urea (substrate)

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Test compounds dissolved in DMSO

  • Thiourea (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, a solution of phenol red, and the urease enzyme.

  • Add the test compounds at various concentrations to the wells. Include a negative control (no inhibitor) and a positive control (thiourea).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of urea to each well.

  • Incubate the plate at 37°C for 30 minutes. The enzymatic hydrolysis of urea produces ammonia, which increases the pH and causes the phenol red indicator to change color from yellow to pink/red.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the percentage of inhibition based on the absorbance values, where a lower absorbance indicates greater inhibition.

  • Determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

For the N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide series of Leishmania CYP51 inhibitors, SAR studies have revealed that electron-withdrawing and lipophilic groups at the 3 and 5 positions of the terminal phenyl ring enhance inhibitory activity.[1] For instance, compounds with 3,5-dichloro (4p) and 3,5-bis(trifluoromethyl) (4v) substitutions exhibited the most potent inhibition.[1] This suggests that the electronic and steric properties of the substituents on the aryl ring play a crucial role in the interaction with the enzyme's active site. Further exploration of these positions could lead to the development of more potent inhibitors.

This guide provides a framework for the in vitro validation of compounds containing the this compound scaffold. By employing standardized protocols and comparing against relevant benchmarks, researchers can generate robust and reliable data to advance their drug discovery efforts.

References

Comparing the efficacy of different synthetic routes to 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reductive Amination and N-Alkylation Routes

The synthesis of 1-(Pyridin-4-ylmethyl)piperazine, a valuable building block in pharmaceutical development, is achievable through several synthetic pathways. This guide provides a detailed comparison of two of the most common and effective methods: reductive amination and direct N-alkylation. The objective of this document is to furnish researchers with the necessary data to make an informed decision on the most suitable synthetic strategy based on key performance indicators such as chemical yield, reaction time, and operational simplicity.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Reductive AminationRoute 2: Direct N-Alkylation
Overall Yield Generally higher, with better control over side reactions.Can be high, but may be compromised by over-alkylation.
Reaction Time Typically a longer, multi-step process.Often faster, potentially a one-pot reaction.
Starting Materials 4-Pyridinecarboxaldehyde, Piperazine4-(Chloromethyl)pyridine (or similar), Piperazine
Key Reactions Imine formation followed by reduction.Nucleophilic substitution.
Potential Advantages High selectivity for the mono-alkylated product.Fewer synthetic steps.
Potential Challenges May require a separate reduction step and careful control of reaction conditions.Risk of di-alkylation and formation of quaternary ammonium salts, requiring careful stoichiometric control or the use of protecting groups.

Visualizing the Synthetic Pathways

To visually represent the logical flow of each synthetic method, the following diagrams have been generated.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Pyridine- carboxaldehyde Imine_Formation Imine Formation Reactant1->Imine_Formation Reactant2 Piperazine Reactant2->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product 1-(Pyridin-4-ylmethyl) piperazine Reduction->Product

Reductive Amination Workflow

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-(Chloromethyl)pyridine Nucleophilic_Substitution Nucleophilic Substitution Reactant1->Nucleophilic_Substitution Reactant2 Piperazine Reactant2->Nucleophilic_Substitution Product 1-(Pyridin-4-ylmethyl) piperazine Nucleophilic_Substitution->Product

Direct N-Alkylation Workflow

Route 1: Reductive Amination

This two-step approach involves the initial reaction of 4-pyridinecarboxaldehyde with piperazine to form an intermediate imine, which is then reduced to the target secondary amine. This method generally offers high yields and excellent control over the formation of the desired mono-substituted product, thereby minimizing over-alkylation byproducts.[1]

Experimental Protocol:

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 4-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol, add piperazine (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Route 2: Direct N-Alkylation

This method involves the direct reaction of piperazine with a 4-picolyl halide, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. While this route is often faster and involves fewer steps, it requires careful control of the stoichiometry to minimize the formation of the undesired 1,4-disubstituted piperazine byproduct.[1] The use of a large excess of piperazine can favor mono-alkylation.

Experimental Protocol:
  • Dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • To this solution, add 4-(chloromethyl)pyridine hydrochloride (1 equivalent) and a base such as potassium carbonate or triethylamine (2-3 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent to remove the desired product from the excess piperazine, which is more water-soluble.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product via column chromatography or distillation to obtain pure this compound.

Discussion and Route Comparison

The choice between reductive amination and direct N-alkylation for the synthesis of this compound depends on several factors.

  • Yield and Purity: Reductive amination generally provides a higher yield of the desired mono-alkylated product with fewer byproducts, leading to a simpler purification process.[1]

  • Reaction Time and Simplicity: Direct N-alkylation is typically a faster and operationally simpler one-pot reaction.[1]

  • Cost and Availability of Starting Materials: The cost and availability of 4-pyridinecarboxaldehyde versus 4-(chloromethyl)pyridine may influence the decision.

  • Scale of Synthesis: For large-scale synthesis, the higher selectivity of reductive amination might be more advantageous to maximize the yield and minimize waste from side products. For smaller, laboratory-scale synthesis where speed is a priority, direct alkylation might be preferred.

References

Benchmarking 1-(Pyridin-4-ylmethyl)piperazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Novel Compounds Against Established Drugs in Key Therapeutic Areas

In the landscape of modern drug discovery, piperazine-containing compounds have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. Among these, 1-(pyridin-4-ylmethyl)piperazine derivatives are gaining significant attention for their potential therapeutic applications, ranging from anti-infective to anti-cancer and enzyme inhibition activities. This guide provides a comprehensive, data-driven comparison of these novel derivatives against established drugs, offering researchers and drug development professionals a valuable resource for evaluating their potential.

Comparative Efficacy: Anti-Leishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The search for new, effective, and safer drugs is a priority. Certain N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have shown promising inhibitory activity against Leishmania donovani CYP51, a key enzyme in the parasite's sterol biosynthesis pathway.

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against L. donovani CYP51, benchmarked against Amphotericin B, a standard anti-leishmanial drug.

CompoundTarget Organism/EnzymeIC50 (µM)Known DrugTarget OrganismIC50 (µM)
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide[1]L. donovani CYP510.57Amphotericin B[2][3]L. donovani0.060
N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide[1]L. donovani CYP510.85Amphotericin B[2][4]L. tropica0.065
N-(4-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide[1]L. donovani CYP511.9Amphotericin B[4]L. martiniquensis0.475-1.025

Note: The IC50 values for the derivatives and Amphotericin B were obtained from different studies and may not be directly comparable due to potential variations in experimental conditions.

Comparative Efficacy: Urease Inhibition

Urease is a crucial enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a promising therapeutic strategy. Pyridylpiperazine hybrid derivatives have demonstrated potent urease inhibitory activity.

This table compares the in vitro urease inhibitory activity of novel 1-(3-nitropyridin-2-yl)piperazine derivatives with Thiourea, a standard urease inhibitor.

CompoundTarget EnzymeIC50 (µM)Known DrugTarget EnzymeIC50 (µM)
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(phenyl)acetamide derivative (5b)[5][6]Jack Bean Urease2.0±0.73Thiourea[5][6]Jack Bean Urease23.2±11.0
N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide (7e)[5][6]Jack Bean Urease2.24±1.63Thiourea[7]Jack Bean Urease21.25±0.15
1-(3-nitropyridin-2-yl)piperazine (3)[5][6]Jack Bean Urease3.90±1.91

Experimental Protocols

For the accurate evaluation and comparison of novel compounds, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.

In Vitro Anti-Leishmanial Susceptibility Assay (MTT-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • Test compounds and standard drug (e.g., Amphotericin B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with Leishmania promastigotes at a density of 1-2 x 10^6 cells/mL in 100 µL of culture medium.

  • Add serial dilutions of the test compounds and the standard drug to the wells. Include a drug-free control.

  • Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8][9][10]

  • Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.[8][10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea to determine urease activity and its inhibition.

Materials:

  • Jack Bean Urease solution

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Test compounds and standard inhibitor (e.g., Thiourea)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 10 µL of the test compound solution (in a suitable solvent like DMSO) and 10 µL of the urease enzyme solution.[7]

  • Pre-incubate the mixture at 37°C for 10 minutes.[7]

  • Initiate the reaction by adding 20 µL of the urea solution and incubate for a further 15 minutes at 37°C.[7]

  • Stop the reaction and initiate color development by adding 80 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.[11]

  • Incubate the plate for 30 minutes at 37°C, protected from light, for color development.[11]

  • Measure the absorbance at 670 nm using a microplate reader.[11]

  • The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a general in vitro screening workflow and a simplified representation of the role of urease in pathogen survival.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate_Prep Assay Plate Seeding (Cells/Enzyme) Incubation Incubation with Test Compounds Assay_Plate_Prep->Incubation Add Compounds Detection Signal Detection (e.g., Absorbance) Incubation->Detection Add Reagents Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Read Plate

General workflow for in vitro screening of chemical compounds.

urease_pathway Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_Increase Increased pH Ammonia->pH_Increase Pathogen_Survival Pathogen Survival (e.g., H. pylori in stomach) pH_Increase->Pathogen_Survival Inhibitor Urease Inhibitor (e.g., Pyridylpiperazine derivative) Inhibitor->Urease Inhibits

Simplified pathway of urease action and its inhibition.

This guide highlights the potential of this compound derivatives as promising leads in drug discovery. The provided data and protocols serve as a foundation for further research and development in this exciting area of medicinal chemistry. The comparative analysis underscores the importance of rigorous, standardized testing to accurately assess the therapeutic potential of novel chemical entities.

References

Selectivity Profile of 1-(Pyridin-4-ylmethyl)piperazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The development of compounds based on this scaffold for specific therapeutic targets necessitates a thorough evaluation of their selectivity to minimize off-target effects and potential toxicity. This guide provides a comparative overview of the selectivity profiling of a representative compound from this class, focusing on kinase inhibition, and outlines the standard experimental protocols used for such assessments.

Representative Compound: An Imidazo[1,5-a]pyrazine-based ACK1 Inhibitor

For the purpose of this guide, we will focus on a potent and selective ACK1 inhibitor derived from an imidazo[1,5-a]pyrazine core, which incorporates a related piperazine moiety. This compound serves as an excellent case study for understanding the selectivity profile of this class of molecules.[5] Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in cancer.[1][3][6][7][8]

Data Presentation: Kinase Selectivity Profile

The selectivity of the representative ACK1 inhibitor was evaluated against a broad panel of kinases. The following tables summarize the inhibitory activity of the compound at a concentration of 1.0 µM.

Table 1: High-Inhibition Off-Target Kinases for the Representative ACK1 Inhibitor

KinaseInhibition (%) at 1.0 µM
ACK1~100
TNK1>80
AURKA>80
DDR1>80
FLT4>80
GCK>80
MEK5>80
MINK>80
MLK1>80
MLK3>80
MST1>80
MST2>80
TNIK>80

Data sourced from a kinase panel screening.[5]

Table 2: Kinase Selectivity Score

Profiling PanelSelectivity Score (S(10))
KINOMEscan (451 kinases)0.08

A lower selectivity score indicates higher selectivity.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable selectivity data.

This assay is used to determine the inhibitory activity of a compound against a panel of protein kinases.

  • Assay Principle: The assay measures the change in the charge of a fluorescently labeled peptide substrate upon phosphorylation by a kinase. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis in a microfluidic chip, and the amount of each is quantified.

  • Procedure:

    • Kinase reactions are set up in a multi-well plate, with each well containing a specific kinase, its peptide substrate, ATP, and the test compound at a defined concentration (e.g., 1.0 µM).

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

    • The reaction is then stopped, and the samples are transferred to a Caliper EZ Reader instrument.[9]

    • The instrument aspirates the samples into the microfluidic chip, where the substrate and product are separated by electrophoresis and detected by fluorescence.

    • The percentage of inhibition is calculated by comparing the amount of phosphorylated product in the presence of the test compound to that in a control reaction without the compound.[5]

This assay is used to determine the affinity of a compound for a specific receptor.

  • Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.[6][8][10]

  • Procedure:

    • A preparation of cell membranes expressing the target receptor is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-scopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11]

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13][14]

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[2][15]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Mandatory Visualization

ACK1_Signaling_Pathway RTKs RTKs (EGFR, PDGFR) ACK1 ACK1/TNK2 RTKs->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Activation) WWOX WWOX (Tumor Suppressor) ACK1->WWOX Inhibition AR Androgen Receptor (AR) ACK1->AR Phosphorylation (Activation) Proliferation Cell Proliferation & Survival AKT->Proliferation Degradation Degradation WWOX->Degradation Gene_Transcription Gene Transcription AR->Gene_Transcription

Caption: ACK1 Signaling Pathway.[6][7][8]

Kinase_Profiling_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction (Add ATP) Assay_Plate->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Analysis Microfluidic Separation & Detection (Caliper EZ Reader) Reaction_Stop->Analysis Data_Processing Data Processing (% Inhibition, IC50) Analysis->Data_Processing

Caption: Kinase Selectivity Profiling Workflow.[16][17][18]

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(Pyridin-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-(Pyridin-4-ylmethyl)piperazine, tailored for researchers, scientists, and professionals in drug development.

Chemical Profile: this compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets for similar piperazine derivatives indicate that it may be harmful if swallowed, cause skin irritation, and result in serious eye damage[1][2].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing[3][4].
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated[4][5].
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect from incidental contact. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is advised[4].
Respiratory Protection Fume Hood or Approved RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust[3][5]. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge should be used[4].
Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing[6].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[2].

  • Wash hands thoroughly after handling[2][5].

  • Use only in a well-ventilated area or under a chemical fume hood[5].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[5][7].

  • Keep away from incompatible materials such as strong oxidizing agents[4].

  • Store in a locked-up area[2][5].

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_waste Collect Chemical Waste in Labeled Container cleanup_ppe->disp_waste disp_final Dispose of Waste via Licensed Contractor disp_waste->disp_final

Caption: Standard operating procedure for handling and disposal.

Detailed Experimental Protocol

1. Preparation: 1.1. Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound. 1.2. Don all required personal protective equipment as specified in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves. 1.3. Set up all necessary apparatus within a certified chemical fume hood. Ensure the sash is at the appropriate working height. 1.4. Have appropriate spill cleanup materials readily available.

2. Handling and Experimentation: 2.1. Carefully weigh or measure the required amount of this compound. Avoid generating dust. 2.2. Perform the experimental procedure, keeping all containers with the chemical capped when not in use. 2.3. Should any skin contact occur, immediately wash the affected area with copious amounts of water and seek medical advice[3]. 2.4. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][5].

3. Cleanup: 3.1. Following the experimental procedure, decontaminate all glassware and surfaces that have come into contact with the chemical. 3.2. Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container. 3.3. Wash hands and forearms thoroughly with soap and water.

4. Disposal Plan: 4.1. All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate waste container. 4.2. Do not dispose of this chemical down the drain[3]. 4.3. Arrange for the disposal of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[2][3]. Contaminated packaging should also be disposed of as unused product[3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.